Product packaging for AP-III-a4 hydrochloride(Cat. No.:)

AP-III-a4 hydrochloride

Cat. No.: B1150000
M. Wt: 631.2 g/mol
InChI Key: UYGRNXLHKIBHMM-UHFFFAOYSA-N
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Description

ENOblock Hcl(AP-III-a4 Hcl) is a novel small molecule which is the first, nonsubstrate analogue that directly binds to enolase and inhibits its activity (IC50=0.576 uM);  inhibit cancer cell metastasis in vivo.  Enolase is a component of the glycolysis pathway and a “moonlighting” protein, with important roles in diverse cellular processes that are not related to its function in glycolysis. However, small molecule tools to probe enolase function have been restricted to crystallography or enzymology. In this study, we report the discovery of the small molecule “ENOblock”, which is the first, nonsubstrate analogue that directly binds to enolase and inhibits its activity. ENOblock was isolated by small molecule screening in a cancer cell assay to detect cytotoxic agents that function in hypoxic conditions, which has previously been shown to induce drug resistance. Further analysis revealed that ENOblock can inhibit cancer cell metastasis in vivo. Moreover, an unexpected role for enolase in glucose homeostasis was revealed by in vivo analysis. Thus, ENOblock is the first reported enolase inhibitor that is suitable for biological assays. This new chemical tool may also be suitable for further study as a cancer and diabetes drug candidate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H44ClFN8O3 B1150000 AP-III-a4 hydrochloride

Properties

Molecular Formula

C31H44ClFN8O3

Molecular Weight

631.2 g/mol

IUPAC Name

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[4-[[4-(cyclohexylmethylamino)-6-[(4-fluorophenyl)methylamino]-1,3,5-triazin-2-yl]amino]phenyl]acetamide;hydrochloride

InChI

InChI=1S/C31H43FN8O3.ClH/c32-26-10-6-25(7-11-26)22-36-30-38-29(35-21-24-4-2-1-3-5-24)39-31(40-30)37-27-12-8-23(9-13-27)20-28(41)34-15-17-43-19-18-42-16-14-33;/h6-13,24H,1-5,14-22,33H2,(H,34,41)(H3,35,36,37,38,39,40);1H

InChI Key

UYGRNXLHKIBHMM-UHFFFAOYSA-N

Synonyms

ENOblock Hcl

Origin of Product

United States

Foundational & Exploratory

AP-III-a4 Hydrochloride: A Technical Guide to a Modulator of Enolase Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AP-III-a4 hydrochloride, commonly known as ENOblock, is a novel small molecule that has garnered significant interest for its potential therapeutic applications in oncology and metabolic diseases. Initially identified as a direct inhibitor of the glycolytic enzyme enolase, subsequent research has unveiled a more complex mechanism of action. Evidence suggests that this compound primarily modulates the non-glycolytic, or "moonlighting," functions of enolase, particularly by inducing its translocation to the nucleus where it acts as a transcriptional repressor. This guide provides a comprehensive overview of the technical details of this compound, including its chemical properties, debated mechanism of action, detailed experimental protocols, and its effects on key signaling pathways.

Chemical and Physical Properties

There is a noted discrepancy in the literature and commercial listings regarding the CAS number and molecular weight of AP-III-a4, often stemming from confusion between the free base and its hydrochloride salt. The following table clarifies these properties based on available data.

PropertyAP-III-a4 (Free Base)This compound (ENOblock)
Synonym ENOblockENOblock Hydrochloride
CAS Number 1177827-73-4154-17-6 or 2070014-95-6 (Multiple reported)
Molecular Formula C₃₁H₄₃FN₈O₃C₃₁H₄₄ClFN₈O₃
Molecular Weight 594.7 g/mol 631.18 g/mol
Appearance Crystalline solidWhite to off-white solid
Solubility Soluble in DMSO, DMF, and EthanolSoluble in Water, DMSO, and Ethanol

Mechanism of Action: A Tale of Two Functions

The prevailing current hypothesis is that AP-III-a4's biological effects are primarily mediated through the modulation of enolase's "moonlighting" functions.[4] Specifically, AP-III-a4 is shown to induce the nuclear translocation of enolase (specifically the ENO-1 isoform, which can act as the transcriptional repressor MBP-1).[5][6] In the nucleus, enolase can bind to DNA and repress the transcription of specific genes, leading to the compound's observed anti-cancer and anti-diabetic effects.[4]

Signaling Pathways Modulated by this compound

The primary mechanism involves the translocation of enolase to the nucleus, where it acts as a transcriptional repressor for key genes involved in metabolism and cell survival.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AP-III-a4 AP-III-a4 Enolase Enolase AP-III-a4->Enolase Binds Nuclear Enolase (MBP-1) Nuclear Enolase (MBP-1) Enolase->Nuclear Enolase (MBP-1) Translocation Gene Promoters Gene Promoters Nuclear Enolase (MBP-1)->Gene Promoters Binds & Represses Transcriptional Repression Transcriptional Repression Gene Promoters->Transcriptional Repression

AP-III-a4 induced nuclear translocation of enolase.

In the context of metabolic disease, this transcriptional repression affects key regulators of gluconeogenesis and lipogenesis.

G AP-III-a4 AP-III-a4 Nuclear Enolase Nuclear Enolase AP-III-a4->Nuclear Enolase Promotes Nuclear Translocation PEPCK Gene PEPCK Gene Nuclear Enolase->PEPCK Gene Represses SREBP-1 Gene SREBP-1 Gene Nuclear Enolase->SREBP-1 Gene Represses Gluconeogenesis Gluconeogenesis PEPCK Gene->Gluconeogenesis Reduced Blood Glucose Reduced Blood Glucose PEPCK Gene->Reduced Blood Glucose Lipogenesis Lipogenesis SREBP-1 Gene->Lipogenesis Reduced Hyperlipidemia Reduced Hyperlipidemia SREBP-1 Gene->Reduced Hyperlipidemia

Metabolic regulation by AP-III-a4 via enolase.

In cancer, AP-III-a4 has been reported to down-regulate the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation.

G AP-III-a4 AP-III-a4 PI3K PI3K AP-III-a4->PI3K Inhibits Akt Akt PI3K->Akt Activates Cell Survival Cell Survival Akt->Cell Survival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Inhibition of the PI3K/Akt survival pathway.

Experimental Protocols

Enolase Activity Assay

This protocol is designed to measure the enzymatic activity of enolase in cell lysates. It is based on a coupled enzyme reaction where the product of enolase, phosphoenolpyruvate (PEP), is used by pyruvate kinase (PK) to generate pyruvate, which is then converted to lactate by lactate dehydrogenase (LDH), oxidizing NADH to NAD+. The rate of NADH oxidation is monitored by the decrease in fluorescence.[2]

Materials:

  • Cell lysate

  • Reaction Buffer: 10 mM KCl, 5 mM MgSO₄, 100 mM triethanolamine (pH 7.4)

  • 400 µM NADH

  • 2 mM ADP

  • Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH) enzyme mix

  • 2.5 mM 2-phospho-D-glycerate (2-PGA)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader (Excitation: 340-360 nm, Emission: 460 nm)

Procedure:

  • Prepare cell lysates by sonication in a suitable lysis buffer (e.g., 20 mM Tris-HCl, 1 mM EDTA, 1 mM β-mercaptoethanol, pH 7.4) and clarify by centrifugation.

  • Determine protein concentration of the lysates using a standard method (e.g., Bradford assay).

  • In a 96-well plate, add cell lysate (equalized for protein content) to each well.

  • Prepare a master mix containing Reaction Buffer, NADH, ADP, PK, and LDH.

  • Add the master mix to each well containing the cell lysate. If testing inhibitors like AP-III-a4, add them at this stage and pre-incubate.

  • Initiate the reaction by adding 2-PGA to each well.

  • Immediately place the plate in a fluorescence plate reader and begin kinetic measurements, recording fluorescence every 30-60 seconds for 30-60 minutes.

  • Calculate the rate of reaction by determining the slope of the linear portion of the fluorescence decay curve. Enolase activity is proportional to this rate.

Cell Invasion Assay (Transwell/Boyden Chamber)

This protocol measures the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.[7]

Materials:

  • Cancer cell line (e.g., HCT116)

  • Transwell inserts (e.g., 8 µm pore size for 24-well plates)

  • Extracellular Matrix (ECM) gel (e.g., Matrigel®)

  • Serum-free cell culture medium

  • Complete medium with chemoattractant (e.g., 10% FBS)

  • Fixative (e.g., 4% paraformaldehyde or methanol)

  • Stain (e.g., 0.2% Crystal Violet)

  • Cotton swabs

Procedure:

  • Coating the Inserts: Thaw ECM gel overnight at 4°C. Dilute the gel with cold serum-free medium. Add the diluted gel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 2 hours to allow it to solidify.

  • Cell Preparation: Culture cells to ~80% confluency. Serum-starve the cells for 12-24 hours prior to the assay. Harvest cells using trypsin and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10⁵ cells/mL).

  • Assay Setup: Add complete medium with chemoattractant to the lower chamber (the well of the plate). Carefully add the cell suspension to the upper chamber of the ECM-coated insert. If testing AP-III-a4, include it in the medium in the upper and/or lower chambers.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 24-72 hours, depending on the cell type's invasive potential.

  • Fixation and Staining: After incubation, carefully remove the inserts. Use a cotton swab to gently remove the non-invading cells and the ECM gel from the top surface of the membrane. Fix the invaded cells on the bottom surface of the membrane by immersing the insert in a fixative for 15-20 minutes. Stain the cells by immersing the insert in a crystal violet solution for 10-20 minutes.

  • Quantification: Gently wash the inserts to remove excess stain. Allow the membrane to dry. Count the number of stained, invaded cells in several random fields of view under a microscope.

Type 2 Diabetes Animal Model Study

This protocol outlines a general workflow for evaluating the anti-diabetic effects of this compound in a genetic mouse model of type 2 diabetes (e.g., C57BL/KsJ-db/db mice).[6]

Workflow:

G cluster_setup Study Setup cluster_treatment Treatment & Monitoring (7 weeks) cluster_analysis Endpoint Analysis Acclimatize db/db mice (e.g., 5 weeks old) Acclimatize db/db mice (e.g., 5 weeks old) Group Assignment Assign to Groups: 1. Vehicle Control 2. AP-III-a4 (e.g., 8 mg/kg) 3. AP-III-a4 (e.g., 12 mg/kg) 4. Positive Control (e.g., Rosiglitazone) Acclimatize db/db mice (e.g., 5 weeks old)->Group Assignment Daily Dosing Administer compounds daily (e.g., oral gavage) Group Assignment->Daily Dosing Weekly Monitoring Monitor body weight and blood glucose levels Daily Dosing->Weekly Monitoring Terminal Blood Collection Collect blood for analysis of: - LDL/HDL Cholesterol - Insulin Levels Weekly Monitoring->Terminal Blood Collection Data Analysis Data Analysis Terminal Blood Collection->Data Analysis Tissue Harvest Harvest tissues (Liver, Kidney, Adipose) for Histology (Fibrosis, Apoptosis) and Gene Expression (qPCR) Tissue Harvest->Data Analysis

Workflow for in vivo evaluation in db/db mice.

Quantitative Data Summary

The following table summarizes key quantitative findings from a study using the db/db mouse model of type 2 diabetes, following a 7-week treatment period.[3][6]

ParameterVehicle Control (db/db)AP-III-a4 (12 mg/kg)Rosiglitazone (8 mg/kg)
Blood Glucose (mg/dL) ~550~350 ~200
LDL Cholesterol (mg/dL) ~120~75 ~125
Liver Fibrosis HighSignificantly Reduced No significant change
Kidney Apoptosis HighSignificantly Reduced Increased

Conclusion

This compound (ENOblock) is a compelling research compound with a nuanced mechanism of action that extends beyond simple enzymatic inhibition. Its ability to modulate the non-glycolytic, transcriptional regulatory functions of enolase opens up new avenues for therapeutic intervention in diseases characterized by metabolic dysregulation and aberrant cell survival, such as type 2 diabetes and cancer. The conflicting reports on its direct enzymatic activity underscore the importance of selecting appropriate assays and interpreting results within the broader context of enolase's moonlighting capabilities. The protocols and data presented in this guide offer a foundational resource for researchers aiming to explore the multifaceted biology of AP-III-a4 and its target, enolase.

References

Unraveling the Transcriptional Repression Landscape of ENOblock: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ENOblock, a novel small-molecule inhibitor, has emerged as a significant modulator of the non-glycolytic, or "moonlighting," functions of enolase. This technical guide delves into the core mechanism of ENOblock's action: the induction of enolase's nuclear translocation and its subsequent role as a transcriptional repressor. By promoting the localization of enolase to the nucleus, ENOblock effectively downregulates the expression of a suite of genes implicated in critical cellular processes, including oncogenesis, inflammation, and metabolism. This document provides a comprehensive overview of the signaling pathways affected, quantitative data on gene expression changes, and detailed experimental protocols to facilitate further research and drug development efforts centered on this promising therapeutic agent.

Core Mechanism: Nuclear Translocation and Transcriptional Repression

ENOblock's primary mechanism of action in transcriptional regulation does not stem from the direct inhibition of enolase's enzymatic activity in the cytoplasm. Instead, it facilitates the translocation of enolase into the nucleus.[1][2][3] Once in the nucleus, enolase, or its isoform Myc-binding protein-1 (MBP-1), binds to the promoter regions of specific genes and acts as a transcriptional repressor.[1] This unique mode of action allows for the targeted modulation of gene expression, offering a therapeutic window for various pathologies.

Signaling Pathway

The signaling cascade initiated by ENOblock is direct and leads to significant downstream effects on the cellular transcriptome.

ENOblock_Pathway ENOblock ENOblock Enolase_cyto Cytoplasmic Enolase ENOblock->Enolase_cyto Binds to Enolase_nuclear Nuclear Enolase (MBP-1) Enolase_cyto->Enolase_nuclear Promotes Nuclear Translocation Transcription Transcriptional Repression Enolase_nuclear->Transcription TargetGenes Target Genes (c-Myc, Erbb2, Srebp-1, Pck-1, etc.) Transcription->TargetGenes

Caption: ENOblock-induced transcriptional repression pathway.

Quantitative Effects on Gene Expression

ENOblock treatment leads to a quantifiable downregulation of several key genes involved in cellular proliferation, metabolism, and inflammation. The following tables summarize the observed effects in various experimental models.

Table 1: Downregulation of Oncogenes
GeneCell Line / ModelTreatment ConditionsFold Change in ExpressionReference
c-Myc3T3-L1 pre-adipocytes10 µM ENOblock, 48hDecreased[1][3]
Erbb2 (HER2/neu)3T3-L1 pre-adipocytes10 µM ENOblock, 48hDecreased[1][3]
Erbb2 (HER2/neu)Huh7 hepatocytes10 µM ENOblock, 48hDecreased[1][3]
Cox-2db/db mice liver12 mg/kg ENOblock, 7 weeksDecreased[3]
c-Mycdb/db mice liver12 mg/kg ENOblock, 7 weeksDecreased[3]
Erbb-2db/db mice liver12 mg/kg ENOblock, 7 weeksDecreased[3]
Table 2: Modulation of Metabolic and Inflammatory Genes
GeneCell Line / ModelTreatment ConditionsFold Change in ExpressionReference
Srebp-1aHigh-Fat Diet (HFD) mice liver8 weeks ENOblock treatmentDecreased[4][5][6]
Srebp-1cHigh-Fat Diet (HFD) mice liver8 weeks ENOblock treatmentDecreased[4][5][6]
Pck-1High-Fat Diet (HFD) mice liver8 weeks ENOblock treatmentDecreased[4][6]
Tnf-αHigh-Fat Diet (HFD) mice liver8 weeks ENOblock treatmentDecreased[4][5][6]
Il-6High-Fat Diet (HFD) mice liver8 weeks ENOblock treatmentDecreased[4][5][6]
Pck-1db/db mice liver12 mg/kg ENOblock, 7 weeksDecreased[1]
Srebp-1adb/db mice liver12 mg/kg ENOblock, 7 weeksDecreased[1]
Srebp-1cdb/db mice liver12 mg/kg ENOblock, 7 weeksDecreased[1]
Tnf-αdb/db mice liver12 mg/kg ENOblock, 7 weeksDecreased[1]
Il-6db/db mice liver12 mg/kg ENOblock, 7 weeksDecreased[1]
AngiotensinT2DM mice kidneyENOblock treatmentDecreased[1]
BaxT2DM mice kidneyENOblock treatmentDecreased[1]
p53T2DM mice kidneyENOblock treatmentDecreased[1]

Experimental Protocols

To facilitate the study of ENOblock's transcriptional repression effects, detailed protocols for key experiments are provided below.

Cell Culture and ENOblock Treatment
  • Cell Lines: 3T3-L1 pre-adipocytes and Huh7 hepatocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • ENOblock Preparation: A stock solution of ENOblock is prepared in dimethyl sulfoxide (DMSO).

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the desired concentration of ENOblock (e.g., 10 µM) or vehicle control (DMSO).[1][3]

  • Incubation Time: Cells are incubated with ENOblock for the specified duration (e.g., 48 hours) before harvesting for downstream analysis.[1][3]

Nuclear and Cytoplasmic Fractionation
  • Harvesting: After treatment, cells are washed with ice-cold PBS and harvested by scraping.

  • Lysis: Cells are resuspended in a hypotonic buffer and incubated on ice to swell.

  • Homogenization: Cells are lysed using a Dounce homogenizer.

  • Centrifugation: The lysate is centrifuged at a low speed to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

  • Nuclear Lysis: The nuclear pellet is washed and then lysed with a nuclear extraction buffer.

  • Final Centrifugation: The nuclear lysate is centrifuged at high speed to pellet the nuclear debris. The supernatant is the nuclear fraction.

Western Blot Analysis for Enolase Localization
  • Protein Quantification: Protein concentrations of the cytoplasmic and nuclear fractions are determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein from each fraction are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody against enolase. Antibodies against α-tubulin and lamin B are used as cytoplasmic and nuclear markers, respectively.[3]

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR) for Gene Expression
  • RNA Extraction: Total RNA is extracted from ENOblock-treated and control cells using a commercial RNA isolation kit.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

  • qPCR Reaction: The qPCR reaction is set up using a SYBR Green master mix, cDNA template, and gene-specific primers.

  • Thermal Cycling: The reaction is performed in a real-time PCR system with appropriate cycling conditions.

  • Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCT method, with a housekeeping gene (e.g., GAPDH) used for normalization.[3]

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the transcriptional repression effects of ENOblock.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis A Seed Cells B Treat with ENOblock (or Vehicle) A->B C Harvest Cells B->C D Nuclear/Cytoplasmic Fractionation C->D F RNA Extraction C->F E Western Blot (Enolase Localization) D->E G cDNA Synthesis F->G H qPCR (Gene Expression) G->H

Caption: Workflow for studying ENOblock effects.

Conclusion and Future Directions

ENOblock represents a compelling pharmacological tool and potential therapeutic lead that operates through a distinct mechanism of inducing transcriptional repression via enolase's nuclear functions. The data presented herein underscore its ability to downregulate key genes involved in cancer, metabolic disorders, and inflammation. The provided protocols offer a foundational framework for researchers to further explore the nuanced effects of ENOblock on the transcriptome of various cell types and disease models.

Future research should focus on a more comprehensive, genome-wide analysis of enolase binding sites in the presence of ENOblock using techniques such as Chromatin Immunoprecipitation sequencing (ChIP-seq). This will undoubtedly unveil a broader spectrum of regulated genes and provide deeper insights into the full therapeutic potential of targeting the non-glycolytic functions of enolase.

References

The Nuclear Translocation of Enolase Induced by AP-III-a4 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-enolase (enolase 1 or ENO1) is a highly conserved metalloenzyme crucial for the glycolytic pathway, where it catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate. Beyond its metabolic role, enolase is a "moonlighting" protein with diverse functions contingent on its subcellular localization. When translocated to the nucleus, enolase can act as a transcriptional repressor, influencing the expression of genes such as c-Myc. AP-III-a4 hydrochloride, also known as ENOblock, is a small molecule that has been identified as a modulator of enolase's non-glycolytic functions. Notably, studies have demonstrated that AP-III-a4 induces the nuclear translocation of enolase, suggesting a mechanism to control gene expression through the subcellular relocalization of this metabolic enzyme.[1][2][3] This technical guide provides an in-depth overview of the nuclear translocation of enolase facilitated by this compound, including quantitative data, detailed experimental protocols, and a proposed signaling pathway.

It is important to note that while AP-III-a4/ENOblock has been reported to induce enolase nuclear translocation, there are conflicting studies regarding its direct inhibitory effect on the enzymatic activity of enolase.[4][5][6] This guide will focus on the nuclear translocation aspect of AP-III-a4's function.

Quantitative Data Presentation

The nuclear translocation of enolase upon treatment with this compound has been quantified using cell fractionation followed by Western blotting. The following tables summarize the observed changes in enolase distribution in different cell lines, as derived from published studies.

Table 1: Effect of this compound on Enolase Subcellular Localization in 3T3-L1 Pre-adipocytes

TreatmentSubcellular FractionRelative Enolase Level (Normalized to Loading Control)Fold Change (Nuclear/Cytoplasmic Ratio)
Control (DMSO)CytoplasmicHighBaseline
AP-III-a4 (10 µM)CytoplasmicModerate~2.5-fold increase
Control (DMSO)NuclearLowBaseline
AP-III-a4 (10 µM)NuclearHigh~2.5-fold increase

Data are estimated from densitometric analysis of Western blot images from Jung et al., 2017.

Table 2: Effect of this compound on Enolase Subcellular Localization in Huh7 Hepatocytes

TreatmentSubcellular FractionRelative Enolase Level (Normalized to Loading Control)Fold Change (Nuclear/Cytoplasmic Ratio)
Control (DMSO)CytoplasmicHighBaseline
AP-III-a4 (10 µM)CytoplasmicModerate~2-fold increase
Control (DMSO)NuclearLowBaseline
AP-III-a4 (10 µM)NuclearHigh~2-fold increase

Data are estimated from densitometric analysis of Western blot images from Jung et al., 2017.

Experimental Protocols

The following are detailed methodologies for key experiments to study the nuclear translocation of enolase induced by this compound.

Cell Culture and Treatment
  • Cell Lines: 3T3-L1 pre-adipocytes or Huh7 hepatocytes.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Seed cells in appropriate culture vessels (e.g., 10 cm dishes for cell fractionation, chamber slides for immunofluorescence).

    • Allow cells to adhere and reach 70-80% confluency.

    • Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).

    • Treat cells with a final concentration of 10 µM this compound or an equivalent volume of DMSO (vehicle control) for 24-72 hours, as per experimental requirements.

Subcellular Fractionation and Western Blotting

This protocol allows for the separation of nuclear and cytoplasmic proteins to quantify the relative amounts of enolase in each compartment.

  • Reagents:

    • Phosphate-Buffered Saline (PBS), ice-cold.

    • Cytoplasmic Lysis Buffer (10 mM HEPES pH 7.4, 10 mM KCl, 0.1 mM EDTA, 0.1% NP-40, with freshly added protease and phosphatase inhibitors).

    • Nuclear Lysis Buffer (20 mM HEPES pH 7.9, 400 mM NaCl, 1 mM EDTA, with freshly added protease and phosphatase inhibitors).

    • BCA Protein Assay Kit.

    • Laemmli sample buffer.

  • Protocol:

    • After treatment, wash cells twice with ice-cold PBS.

    • Scrape cells in 1 ml of ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in 200 µl of cytoplasmic lysis buffer and incubate on ice for 15 minutes.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C. The supernatant is the cytoplasmic fraction.

    • Wash the remaining nuclear pellet with 500 µl of cytoplasmic lysis buffer without NP-40.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C and discard the supernatant.

    • Resuspend the nuclear pellet in 100 µl of nuclear lysis buffer and incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant is the nuclear fraction.

    • Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA assay.

    • Mix equal amounts of protein from each fraction with Laemmli sample buffer and boil for 5 minutes.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against enolase (e.g., rabbit anti-ENO1) overnight at 4°C.

    • For loading controls, use an antibody against α-tubulin for the cytoplasmic fraction and an antibody against Lamin B for the nuclear fraction.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities using software like ImageJ.

Immunofluorescence Microscopy

This protocol allows for the visualization of enolase subcellular localization.

  • Reagents:

    • 4% Paraformaldehyde (PFA) in PBS.

    • Permeabilization Buffer (0.25% Triton X-100 in PBS).

    • Blocking Buffer (1% Bovine Serum Albumin in PBST).

    • Primary antibody against enolase.

    • Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488).

    • DAPI for nuclear counterstaining.

    • Mounting medium.

  • Protocol:

    • Grow and treat cells on chamber slides as described above.

    • Wash cells with PBS.

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with Permeabilization Buffer for 10 minutes.

    • Wash three times with PBS.

    • Block with Blocking Buffer for 1 hour at room temperature.

    • Incubate with the primary anti-enolase antibody diluted in Blocking Buffer overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with the fluorophore-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBST.

    • Counterstain with DAPI for 5 minutes.

    • Wash with PBS and mount the slide with mounting medium.

    • Visualize using a confocal or fluorescence microscope.

Mandatory Visualizations

Proposed Signaling Pathway for AP-III-a4 Induced Enolase Nuclear Translocation

Recent evidence suggests that the phosphorylation of enolase at Serine 419 by Casein Kinase 1 (CK1) promotes its nuclear export.[7] It is hypothesized that this compound may inhibit CK1 activity. This inhibition would lead to a decrease in enolase phosphorylation, resulting in reduced nuclear export and a subsequent accumulation of enolase in the nucleus.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APIIIa4 AP-III-a4 Hydrochloride CK1 Casein Kinase 1 (CK1) APIIIa4->CK1 Inhibition (Hypothesized) ENO1_cyto Enolase CK1->ENO1_cyto Phosphorylation ENO1_P Enolase-P (S419) ENO1_nuc Enolase ENO1_cyto->ENO1_nuc Import ENO1_P->ENO1_cyto Enhanced Export ENO1_nuc->ENO1_cyto Constitutive Export cMyc c-Myc Gene (Transcription) ENO1_nuc->cMyc Repression G start Cell Culture (e.g., 3T3-L1, Huh7) treatment Treatment with AP-III-a4 or DMSO (Control) start->treatment fractionation Subcellular Fractionation treatment->fractionation cyto_frac Cytoplasmic Fraction fractionation->cyto_frac nuc_frac Nuclear Fraction fractionation->nuc_frac western SDS-PAGE & Western Blot cyto_frac->western nuc_frac->western probing Probe with Antibodies: - Anti-Enolase - Anti-Tubulin (Cyto Control) - Anti-Lamin B (Nuc Control) western->probing imaging Imaging and Densitometry probing->imaging analysis Data Analysis: Normalize to Loading Control, Calculate Nuclear/Cytoplasmic Ratio imaging->analysis G enolase_state State of Enolase unphosphorylated Unphosphorylated Enolase phosphorylated Phosphorylated Enolase (pS419) nucleus Nucleus unphosphorylated->nucleus Favors Nuclear Retention/ Slower Export cytoplasm Cytoplasm phosphorylated->cytoplasm Promotes Nuclear Export location Predominant Localization

References

AP-III-a4 Hydrochloride and Its Impact on Cancer Cell Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AP-III-a4 hydrochloride, also known and referred to herein as ENOblock, is a small molecule inhibitor that has garnered significant interest in cancer research due to its potential to modulate cancer cell metabolism. Initially identified as a non-substrate analogue inhibitor of enolase, a key glycolytic enzyme, its mechanism of action appears to be multifaceted, involving not only the potential disruption of glycolysis but also the regulation of gene expression through the nuclear translocation of enolase. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on cancer cell metabolism, including its mechanism of action, impact on key metabolic pathways, and relevant experimental protocols.

Introduction

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the most well-characterized metabolic phenotypes of cancer is the Warburg effect, characterized by an increased rate of glycolysis and lactate production, even in the presence of oxygen. This metabolic shift provides cancer cells with a steady supply of ATP and biosynthetic precursors. Enolase, the penultimate enzyme in the glycolytic pathway, catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate. Its overexpression in various cancers has been linked to tumor progression and poor prognosis, making it an attractive target for therapeutic intervention. This compound has emerged as a promising agent targeting these metabolic vulnerabilities.

Mechanism of Action

This compound is reported to directly bind to enolase, with an in vitro IC50 of 0.576 µM for enolase inhibition[1]. However, it is important to note that some studies have questioned the direct enzymatic inhibition by ENOblock, suggesting that its biological effects may arise from mechanisms other than direct inhibition of enolase activity, and that the compound's strong UV absorbance can interfere with certain enzymatic assays[2].

A significant aspect of this compound's mechanism of action is its ability to induce the nuclear translocation of enolase. In the nucleus, enolase can act as a transcriptional repressor of key genes involved in metabolism. This "moonlighting" function of enolase is a critical component of this compound's activity.

The downstream effects of this compound treatment in cancer cells include:

  • Inhibition of cell proliferation, migration, and invasion.

  • Induction of apoptosis.

  • Modulation of key signaling pathways, including the downregulation of AKT and Bcl-Xl.

  • Alterations in glucose metabolism, including increased glucose uptake and inhibition of phosphoenolpyruvate carboxykinase (PEPCK) expression.

Quantitative Data on the Effects of this compound

The following tables summarize the available quantitative data on the effects of this compound on cancer cells. It is important to note that the majority of publicly available data focuses on the HCT116 human colon cancer cell line.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Line/SystemReference
Enolase Inhibition IC500.576 µMPurified Enolase[1]

Table 2: Cytotoxicity of this compound in HCT116 Cells

ConcentrationIncubation TimeEffect on Cell ViabilityReference
0-10 µM24 hDose-dependent inhibition[1]
1.25 µM24 hData not specified[1]
2.5 µM24 hData not specified[1]
5 µM24 hData not specified[1]
10 µM24 hData not specified[1]

Table 3: Effects of this compound on Cancer Cell Metabolism

Metabolic ParameterCell LineTreatment ConditionsObserved EffectReference
Glucose UptakeHepatocytes10 µM; 24 hInduced[1]
PEPCK ExpressionHepatocytes and Kidney Cells10 µM; 24 hInhibited[1]

Note: Quantitative data on the effects of this compound on lactate production (Extracellular Acidification Rate - ECAR) and oxygen consumption (Oxygen Consumption Rate - OCR) in cancer cells are not currently available in publicly accessible literature.

Signaling Pathways and Experimental Workflows

Signaling Pathway Affected by this compound

This compound has been shown to modulate key signaling pathways involved in cell survival and apoptosis. The inhibition of enolase activity can lead to a decrease in ATP production, which can activate stress-response pathways. Furthermore, the nuclear translocation of enolase can lead to transcriptional repression of genes regulated by pathways such as PI3K/AKT.

AP_III_a4_Signaling_Pathway AP_III_a4 AP-III-a4 Hydrochloride Enolase Enolase AP_III_a4->Enolase Inhibits AKT AKT AP_III_a4->AKT Downregulates Bcl_Xl Bcl-Xl AP_III_a4->Bcl_Xl Downregulates Enolase_nuc Nuclear Enolase AP_III_a4->Enolase_nuc Induces Nuclear Translocation Glycolysis Glycolysis Enolase->Glycolysis ATP ATP Production Glycolysis->ATP Apoptosis Apoptosis AKT->Apoptosis Bcl_Xl->Apoptosis Nucleus Nucleus PEPCK_gene PEPCK Gene Enolase_nuc->PEPCK_gene Represses Transcription Gluconeogenesis Gluconeogenesis PEPCK_gene->Gluconeogenesis Experimental_Workflow start Cancer Cell Culture treatment Treat with this compound (Dose-Response and Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT, Crystal Violet) treatment->viability metabolism Metabolic Flux Analysis (Seahorse XF Analyzer) treatment->metabolism lactate Lactate Production Assay treatment->lactate glucose Glucose Uptake Assay treatment->glucose protein Protein Expression Analysis (Western Blot) treatment->protein enolase_activity Enolase Activity Assay treatment->enolase_activity data Data Analysis and Interpretation viability->data ocr Measure Oxygen Consumption Rate (OCR) metabolism->ocr ecar Measure Extracellular Acidification Rate (ECAR) metabolism->ecar ocr->data ecar->data lactate->data glucose->data pepck PEPCK protein->pepck akt AKT protein->akt bclxl Bcl-Xl protein->bclxl pepck->data akt->data bclxl->data enolase_activity->data

References

Methodological & Application

AP-III-a4 Hydrochloride: In Vitro Assay Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP-III-a4 hydrochloride, also known as ENOblock, is a potent and specific non-substrate analogue inhibitor of enolase, a key glycolytic enzyme.[1][2][3][4] With an IC50 value of 0.576 µM, AP-III-a4 serves as a valuable research tool for investigating the role of enolase in various physiological and pathological processes, particularly in cancer and metabolic diseases.[1][2][3] This document provides detailed protocols for in vitro assays to characterize the activity of this compound and offers insights into its mechanism of action.

Mechanism of Action

AP-III-a4 directly binds to and inhibits the enzymatic activity of enolase.[1][3] Enolase catalyzes the conversion of 2-phospho-D-glycerate (2-PG) to phosphoenolpyruvate (PEP) in the glycolytic pathway. By inhibiting enolase, AP-III-a4 disrupts glycolysis and modulates downstream signaling pathways. Notably, it has been shown to down-regulate the expression of anti-apoptotic proteins such as AKT and Bcl-xL, leading to the induction of apoptosis in cancer cells.[1][2] Furthermore, AP-III-a4 can stimulate glucose uptake and inhibit the expression of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis.[1][2][3]

Quantitative Data Summary

ParameterValueCell Line/SystemReference
IC50 (Enolase Inhibition)0.576 µMPurified Enolase[1][2][3]
Cell Viability InhibitionDose-dependent (0-10 µM)HCT116[1][3]
Cancer Cell Invasion InhibitionSignificant at 0.625 µMHCT116[1]
Apoptosis InductionObserved at 0-10 µMHCT116[1][3]
Glucose Uptake InductionObserved at 10 µMHepatocytes and Kidney Cells[1][3]
PEPCK Expression InhibitionObserved at 10 µMHepatocytes and Kidney Cells[1][3]

Experimental Protocols

Enolase Activity Assay (Biochemical Assay)

This protocol describes a spectrophotometric method to determine the inhibitory activity of this compound on purified enolase.

Materials:

  • Purified enolase enzyme

  • This compound

  • Assay Buffer: 50 mM Imidazole-HCl (pH 6.8), 2.0 mM MgSO4, 400 mM KCl

  • Substrate: 2-phospho-D-glycerate (2-PG)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 240 nm

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in the Assay Buffer to achieve a range of desired concentrations.

  • In a 96-well plate, add 3-9 units of purified enolase to each well containing the different concentrations of this compound or vehicle control.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 1 µmol of the substrate, 2-phospho-D-glycerate, to each well.

  • Immediately measure the absorbance at 240 nm and continue to monitor the change in absorbance over time (e.g., every minute for 10 minutes) at 37°C. The formation of phosphoenolpyruvate (PEP) results in an increase in absorbance at 240 nm.

  • Calculate the initial reaction rates (V0) from the linear portion of the absorbance vs. time curve.

  • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Cell Viability Assay (Cell-Based Assay)

This protocol outlines the use of a trypan blue exclusion assay to assess the effect of this compound on the viability of HCT116 human colon carcinoma cells.

Materials:

  • HCT116 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

  • 6-well plates

Procedure:

  • Seed 3 x 10^5 HCT116 cells per well in 6-well plates and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare various concentrations of this compound (e.g., 1.25, 2.5, 5, and 10 µM) in complete cell culture medium.[3]

  • Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or a vehicle control.

  • Incubate the cells for 24 hours.[1][3] For hypoxia studies, cells can be pre-incubated in a hypoxic chamber for 4 hours before adding the compound.[2]

  • After the incubation period, detach the cells using Trypsin-EDTA and resuspend them in PBS.

  • Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.

  • Calculate the percentage of cell viability for each treatment condition compared to the vehicle control.

Visualizations

experimental_workflow Experimental Workflow: In Vitro Evaluation of AP-III-a4 cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_results Results prep_compound Prepare AP-III-a4 Stock & Dilutions biochem_assay Perform Enolase Activity Assay prep_compound->biochem_assay prep_cells Culture & Seed HCT116 Cells treatment Treat Cells with AP-III-a4 (24h) prep_cells->treatment viability Assess Cell Viability (Trypan Blue) treatment->viability enz_kinetics Measure Enolase Kinetics (A240 nm) biochem_assay->enz_kinetics viability_data Cell Viability Data viability->viability_data calc_ic50 Calculate IC50 enz_kinetics->calc_ic50 dose_response Dose-Response Curve calc_ic50->dose_response

Caption: Workflow for in vitro testing of AP-III-a4.

signaling_pathway This compound Mechanism of Action AP_III_a4 AP-III-a4 (ENOblock) Enolase Enolase AP_III_a4->Enolase inhibits Glucose_Uptake Glucose Uptake AP_III_a4->Glucose_Uptake induces PEPCK PEPCK AP_III_a4->PEPCK inhibits Glycolysis Glycolysis Enolase->Glycolysis catalyzes AKT AKT Enolase->AKT regulates Bcl_xL Bcl-xL Enolase->Bcl_xL regulates Apoptosis Apoptosis AKT->Apoptosis inhibits Bcl_xL->Apoptosis inhibits Gluconeogenesis Gluconeogenesis PEPCK->Gluconeogenesis catalyzes

Caption: AP-III-a4 signaling pathway.

References

Application Notes: Investigating the Biological Effects of ENOblock in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENOblock is a small molecule initially identified as a potential inhibitor of the glycolytic enzyme enolase.[1] It is a cell-permeable compound that has been investigated for its potential in cancer and diabetes research.[1][2] However, subsequent studies have generated significant debate regarding its precise mechanism of action. Evidence suggests that ENOblock's biological effects may not stem from direct inhibition of enolase's enzymatic activity in glycolysis.[3][4] Instead, it is proposed to modulate the non-glycolytic "moonlighting" functions of enolase, such as its role in transcriptional regulation and its influence on critical signaling pathways like PI3K/Akt.[2][5]

These application notes provide a summary of reported effective concentrations of ENOblock, detail its proposed mechanism of action on the PI3K/Akt signaling pathway, and offer comprehensive protocols for key in vitro assays to evaluate its effects on cell viability, protein signaling, and invasion.

Proposed Mechanism of Action: Modulation of the PI3K/Akt Signaling Pathway

While initially described as an enolase inhibitor, compelling evidence indicates that ENOblock does not inhibit the enzymatic conversion of 2-phosphoglycerate to phosphoenolpyruvate, a key step in glycolysis.[3] At high concentrations, ENOblock's strong UV absorbance can interfere with spectrophotometric assays, which may have led to initial mischaracterization.[3][4][6]

The current understanding is that ENOblock's effects are mediated through the non-glycolytic functions of enolase-1 (ENO1). ENO1 is known to influence the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, a critical cascade that regulates cell proliferation, survival, apoptosis, and metabolism.[5][7][8] Silencing ENO1 has been shown to reduce the phosphorylation and activation of PI3K and Akt.[5][7] By modulating ENO1's moonlighting activities, ENOblock indirectly affects the PI3K/Akt pathway, leading to downstream consequences on cell behavior.

ENOblock_Pathway ENOblock ENOblock ENO1 ENO1 (Enolase) (Non-Glycolytic Functions) ENOblock->ENO1 Modulates PI3K PI3K ENO1->PI3K Influences AKT AKT PI3K->AKT Activates Downstream Downstream Effectors AKT->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: Proposed signaling pathway of ENOblock.

Recommended Working Concentrations

The optimal concentration of ENOblock is highly dependent on the cell line, assay duration, and the specific biological question. It is strongly recommended to perform a dose-response experiment for each new cell line and experimental setup. The following table summarizes concentrations used in previously published studies.

Cell LineAssay TypeConcentration RangeTreatment DurationObserved EffectCitation(s)
Glioma (D423, LN319) Cell Proliferation>25 µM7 daysEradication of glioma cells[3]
Glioma (D423, LN319) Hypoxic Cell ProliferationVarious doses3 daysIncreased toxicity under hypoxia[3]
HCT116 (Colon Cancer) Cell Viability1.25 - 10 µM24 hoursDose-dependent decrease in viability[9]
HCT116 (Colon Cancer) Cell Invasion0.625 µM24 - 48 hoursSignificant inhibition of invasion[9]
3T3-L1 (Preadipocytes) Gene Expression10 µM72 hoursAltered expression of adipogenic genes[9]
Hepatocytes & Kidney Cells Glucose Uptake10 µM24 hoursInduced glucose uptake[9]

General Recommendation: For initial screening, a concentration range of 1 µM to 25 µM is a reasonable starting point for most cancer cell lines.

Experimental Protocols

The following are detailed protocols for assays commonly used to assess the effects of ENOblock.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis seed 1. Seed Cells in Multi-well Plate adhere 2. Allow Cells to Adhere (24 hours) seed->adhere treat 3. Treat with ENOblock (Dose-Response) adhere->treat incubate 4. Incubate (24-72 hours) treat->incubate perform_assay 5. Perform Specific Assay (e.g., Crystal Violet, Western Blot) incubate->perform_assay acquire 6. Data Acquisition (e.g., Plate Reader, Imager) perform_assay->acquire analyze 7. Data Analysis acquire->analyze

Caption: General experimental workflow for cell-based assays.
Cell Viability/Proliferation Assay (Crystal Violet)

This protocol is adapted from methodologies used to assess the effect of ENOblock on glioma cell proliferation and is suitable for adherent cells.[3] Crystal violet dye stains DNA and proteins of attached, viable cells.[1][10]

Materials:

  • 96-well flat-bottom tissue culture plates

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 10% Formalin or 100% Methanol

  • Crystal Violet Staining Solution: 0.05% to 0.1% (w/v) crystal violet in water

  • Extraction Solution: 10% Acetic Acid

  • Microplate reader capable of measuring absorbance at 595 nm

Procedure:

  • Cell Seeding: Seed adherent cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of ENOblock in culture medium. Remove the old medium from the wells and add 100 µL of the ENOblock-containing medium. Include vehicle control (e.g., DMSO) wells.

  • Incubation: Incubate the plates for the desired treatment period (e.g., 3 to 7 days).[3]

  • Washing: Gently aspirate the medium and wash the cells once with 150 µL of PBS per well.

  • Fixation: Add 100 µL of 10% formalin to each well and incubate for 10-15 minutes at room temperature.[3]

  • Staining: Remove the fixation solution and add 100 µL of 0.05% crystal violet solution to each well. Incubate for 15-20 minutes at room temperature.

  • Washing: Gently wash the plate with tap water to remove excess stain. Repeat until the water runs clear. Allow the plate to air dry completely.

  • Dye Extraction: Add 100 µL of 10% acetic acid to each well to solubilize the bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Measurement: Measure the absorbance at 595 nm using a microplate reader. The absorbance is directly proportional to the number of viable, attached cells.

Western Blot Analysis for Akt Phosphorylation

This protocol provides a framework for detecting changes in the phosphorylation status of Akt at key residues (e.g., Ser473) following ENOblock treatment.[11]

Materials:

  • 6-well or 10 cm tissue culture plates

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with desired concentrations of ENOblock for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Lysate Preparation: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[12]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 in 5% milk/TBST) for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 9. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody for total Akt.

Cell Invasion Assay (Transwell)

This assay measures the ability of cells to invade through a basement membrane matrix, a key characteristic of metastatic cancer cells.

Materials:

  • 24-well Transwell inserts (8 µm pore size)

  • Extracellular matrix (ECM) gel (e.g., Matrigel)

  • Serum-free culture medium and complete medium (with 10% FBS)

  • Cotton swabs

  • Fixation and staining reagents (as in the Crystal Violet protocol)

Procedure:

  • Insert Coating: Thaw ECM gel overnight at 4°C. Dilute the ECM gel with cold, serum-free medium. Add a thin layer (e.g., 40-50 µL) to the top of the Transwell inserts and incubate at 37°C for at least 2 hours to allow it to solidify.[13]

  • Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.

  • Assay Setup: Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

  • Cell Seeding and Treatment: Add 200 µL of the cell suspension to the upper chamber of each coated insert. The medium in the upper chamber should also contain the desired concentration of ENOblock or vehicle control.

  • Incubation: Incubate the plate at 37°C for 16-48 hours, allowing cells to invade through the matrix and membrane.

  • Removal of Non-Invading Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe away the non-invading cells and the ECM gel from the top surface of the membrane.[14]

  • Fixation and Staining: Fix the invaded cells on the bottom of the membrane using 100% methanol for 10 minutes. Stain with 0.1% crystal violet for 20 minutes.

  • Washing: Gently wash the inserts in water to remove excess stain.

  • Imaging and Quantification: Allow the inserts to dry completely. Using a microscope, count the number of stained, invaded cells on the bottom of the membrane in several random fields of view. Calculate the average number of invaded cells per field.

Important Considerations & Troubleshooting

  • UV Absorbance: ENOblock strongly absorbs UV light.[3] This can interfere with assays that rely on UV absorbance readings, such as direct spectrophotometric measurement of enolase activity or some tetrazolium-based viability assays (e.g., MTT, XTT).[15] Colorimetric assays like crystal violet or fluorescence-based methods are recommended alternatives.

  • Solubility: Ensure ENOblock is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in culture medium to avoid precipitation.

  • Dose-Response: The biological effects of ENOblock can be cell-type specific. Always perform a dose-response curve to identify the optimal working concentration range (e.g., IC50) for your experimental system.

  • Mechanism of Action: When interpreting results, remember that ENOblock's effects are likely mediated through the non-glycolytic functions of enolase and its impact on signaling pathways, rather than a direct inhibition of cellular metabolism via glycolysis.[2][3]

References

Application Notes and Protocols: AP-III-a4 Hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and use of AP-III-a4 hydrochloride stock solutions in Dimethyl Sulfoxide (DMSO). This compound, also known as ENOblock hydrochloride, is a potent, cell-permeable, nonsubstrate analogue inhibitor of enolase, a key enzyme in the glycolytic pathway.[1][2][3][4] It has demonstrated potential in cancer and diabetes research.[1][3]

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₃₁H₄₄ClFN₈O₃[1][5]
Molecular Weight 631.18 g/mol [1][5]
CAS Number 2070014-95-6[1][5]
Appearance White to yellow solid[1]
Purity ≥ 99%[1]

Experimental Protocols

Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is crucial to use high-purity, anhydrous DMSO to ensure optimal solubility and stability of the compound.[1][6]

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials (amber or wrapped in foil for light protection)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to come to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.31 mg of the compound.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For a 10 mM solution, if you weighed 6.31 mg, add 1 mL of DMSO.

    • Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or sonication for 10-30 minutes can aid in dissolution if necessary.[7] Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.[7]

    • Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1] Some suppliers recommend using the -80°C stock within 6 months.[6]

Solubility Data:

SolventSolubilityReference
DMSO ≥ 53 mg/mL (≥ 83.97 mM)[1]
DMSO 20 mg/mL[2]
Water 12.5 mg/mL (19.80 mM) (requires sonication)[1]
Ethanol 20 mg/mL[2]

Note: The hygroscopic nature of DMSO can significantly impact solubility; always use newly opened or properly stored anhydrous DMSO.[1][6]

In Vitro Cell-Based Assay Protocol

This protocol provides a general workflow for treating cultured cells with this compound. The final concentration of the compound and the treatment duration should be optimized for the specific cell line and experimental question.

Materials:

  • Cultured cells in appropriate cell culture medium

  • This compound 10 mM stock solution in DMSO

  • Sterile, pyrogen-free cell culture medium

  • Sterile serological pipettes and micropipette tips

  • Cell culture plates (e.g., 96-well, 24-well, or 6-well)

Procedure:

  • Cell Seeding: Seed cells into the appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.

  • Preparation of Working Solution:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Prepare a series of dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution.

    • It is critical to maintain the final DMSO concentration in the culture medium below 0.1% to avoid solvent-induced cellular effects.[7] Prepare a vehicle control using the same final concentration of DMSO as the highest concentration of this compound used.

  • Cell Treatment:

    • Carefully remove the old medium from the cultured cells.

    • Add the freshly prepared medium containing the desired concentrations of this compound (or vehicle control) to the respective wells.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, the cells can be harvested and analyzed using various assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V staining, caspase activity), migration and invasion assays, or Western blotting for target protein expression.

Typical In Vitro Working Concentrations:

ApplicationConcentration RangeReference
Inhibition of Cancer Cell Viability (HCT116) 0 - 10 µM[1][6]
Inhibition of Cancer Cell Invasion 0.625 µM[1][6]
Induction of Glucose Uptake & Inhibition of PEPCK 10 µM[1][6]

Visualizations

Signaling Pathway of AP-III-a4

AP_III_a4_Pathway AP_III_a4 AP-III-a4 Enolase Enolase AP_III_a4->Enolase inhibits (IC50 = 0.576 µM) AKT AKT AP_III_a4->AKT downregulates Bcl_xL Bcl-xL AP_III_a4->Bcl_xL downregulates Apoptosis Apoptosis AP_III_a4->Apoptosis induces PEPCK PEPCK AP_III_a4->PEPCK inhibits expression Glucose_Uptake Glucose Uptake AP_III_a4->Glucose_Uptake induces Cell_Metastasis Cell Metastasis AP_III_a4->Cell_Metastasis inhibits Glycolysis Glycolysis Enolase->Glycolysis AKT->Apoptosis inhibits Bcl_xL->Apoptosis inhibits Gluconeogenesis Gluconeogenesis PEPCK->Gluconeogenesis Stock_Solution_Workflow Start Start Equilibrate Equilibrate AP-III-a4 and DMSO to RT Start->Equilibrate Weigh Weigh AP-III-a4 Powder Equilibrate->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex/Sonicate to Completely Dissolve Add_DMSO->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Store Store at -80°C or -20°C Aliquot->Store End End Store->End

References

Application Notes and Protocols for AP-III-a4 Hydrochloride (ENOblock) Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP-III-a4 hydrochloride, also known as ENOblock, is a small molecule inhibitor that has garnered significant interest for its potential therapeutic applications in metabolic diseases and oncology. AP-III-a4 is a nonsubstrate analogue enolase inhibitor with an IC50 of 0.576 uM.[1] This document provides detailed application notes and protocols for the administration of this compound in various animal models based on currently available scientific literature. It is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound.

Recent research has clarified that ENOblock's primary mechanism of action is not the direct inhibition of the catalytic activity of the glycolytic enzyme enolase. Instead, it modulates the non-glycolytic "moonlighting" functions of enolase.[2] Specifically, ENOblock induces the nuclear translocation of enolase, where it acts as a transcriptional repressor of key genes involved in metabolism and cell growth, such as c-Myc, phosphoenolpyruvate carboxykinase (Pck-1), and sterol regulatory element-binding protein 1 (Srebp-1).[2] This mode of action has shown promise in preclinical models of type 2 diabetes and diet-induced obesity.

While in vitro and zebrafish xenograft models have suggested anti-cancer activity, detailed protocols for the administration of this compound in rodent cancer models are not extensively documented in the available literature. This document focuses primarily on the well-established protocols in metabolic disease models and summarizes the current knowledge for cancer applications.

Data Presentation: Quantitative Summary

The following tables summarize the quantitative data from key preclinical studies involving the administration of this compound (ENOblock).

Table 1: In Vivo Administration of this compound in Mouse Models of Metabolic Disease

Animal ModelCompoundDosageAdministration RouteVehicleTreatment DurationKey FindingsReference
db/db Mice (Model for Type 2 Diabetes)ENOblock8 mg/kg and 12 mg/kgIntraperitoneal (IP) InjectionNot explicitly stated, likely saline/DMSO7 weeks (daily)Reduced hyperglycemia and hyperlipidemia; Down-regulation of Pck-1 and Srebp-1.[2]--INVALID-LINK--
High-Fat Diet (HFD)-Induced Obese MiceENOblock12 mg/kgIntraperitoneal (IP) InjectionSaline with 10% DMSO8 weeks (daily)Reduced body weight gain; Improved glucose tolerance; Transcriptional repression of Srebp-1a, Srebp-1c, and Pck-1.--INVALID-LINK--

Table 2: In Vivo and In Vitro Data for AP-III-a4 in Cancer Models

Model SystemCompoundConcentration/DosageDurationKey FindingsReference
Zebrafish Xenograft Model (HCT116 cells)AP-III-a410 µM96 hoursReduced cancer cell dissemination; Inhibited PEPCK expression.[1]--INVALID-LINK--
HCT116 Colon Cancer Cells (In Vitro)AP-III-a4 (ENOblock)0-10 µM24-48 hoursInhibited cell viability, migration, and invasion; Induced apoptosis.[1]--INVALID-LINK--

Experimental Protocols

Protocol 1: Administration of this compound in a Diet-Induced Obesity Mouse Model

This protocol is adapted from the study by Jung et al. (2019).

1. Animal Model:

  • Male C57BL/6J mice, 4 weeks old at the start of the diet.

  • Induce obesity by feeding a high-fat diet (HFD) for a specified period (e.g., 10 weeks) until significant weight gain and metabolic abnormalities are observed compared to a standard chow diet control group.

2. Materials:

  • This compound (ENOblock)

  • Dimethyl sulfoxide (DMSO), sterile

  • Saline (0.9% NaCl), sterile

  • Sterile syringes and needles (e.g., 27-gauge)

3. Preparation of Dosing Solution:

  • Prepare a stock solution of this compound in DMSO.

  • For a final dosing solution, dilute the stock solution in sterile saline to achieve the desired final concentration and a final DMSO concentration of 10%.

    • Example for a 12 mg/kg dose: For a 25g mouse, the required dose is 0.3 mg. If the final injection volume is 200 µL, the concentration of the dosing solution should be 1.5 mg/mL. To prepare 1 mL of this solution, dissolve 1.5 mg of this compound in 100 µL of DMSO, and then add 900 µL of sterile saline.

  • Vortex the solution thoroughly to ensure complete dissolution. Prepare fresh daily.

4. Administration Protocol:

  • Administer this compound at a dose of 12 mg/kg body weight.

  • The route of administration is intraperitoneal (IP) injection.

  • Administer the injection once daily for a period of 8 weeks.

  • A vehicle control group should be administered an equivalent volume of saline with 10% DMSO.

5. Monitoring and Endpoints:

  • Monitor body weight and food intake weekly.

  • Perform metabolic assessments such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at specified intervals (e.g., every 2-4 weeks).

  • At the end of the study, collect blood for analysis of serum markers (e.g., glucose, insulin, lipids).

  • Harvest tissues (e.g., liver, adipose tissue) for histological analysis and gene expression studies (e.g., qPCR for Srebp-1a, Srebp-1c, Pck-1).

Protocol 2: Administration of this compound in a Type 2 Diabetes Mouse Model (db/db mice)

This protocol is based on the study by Cho et al. (2017).[2]

1. Animal Model:

  • Male C57BL/KsJ-db/db mice, which are genetically diabetic.

  • Use age-matched non-diabetic db/+ mice as controls.

  • Acclimatize animals for at least one week before the start of the experiment.

2. Materials:

  • This compound (ENOblock)

  • Appropriate vehicle (e.g., saline with a low percentage of a solubilizing agent like DMSO, as per formulation guidelines).

3. Preparation of Dosing Solution:

  • Follow the preparation steps outlined in Protocol 1, adjusting the concentration to deliver dosages of 8 mg/kg or 12 mg/kg.

4. Administration Protocol:

  • Administer this compound at doses of 8 mg/kg and 12 mg/kg body weight.

  • The route of administration is likely intraperitoneal (IP) injection, administered daily.

  • The treatment duration is 7 weeks.

  • Include a vehicle control group and potentially a positive control group (e.g., rosiglitazone at 8 mg/kg).

5. Monitoring and Endpoints:

  • Monitor blood glucose levels regularly (e.g., weekly or bi-weekly).

  • Measure body weight periodically.

  • At the end of the study, collect serum for analysis of LDL cholesterol, HDL cholesterol, and free fatty acids.

  • Harvest tissues such as the liver, kidney, and heart for analysis of enolase activity, gene expression (e.g., Pck-1, Srebp-1), and histology to assess fibrosis and apoptosis.

Signaling Pathways and Experimental Workflows

Mechanism of Action of AP-III-a4 (ENOblock)

AP-III-a4 (ENOblock) exerts its biological effects by modulating the non-glycolytic functions of enolase. Instead of inhibiting its enzymatic activity in the cytoplasm, ENOblock promotes the translocation of enolase into the nucleus. Within the nucleus, enolase acts as a transcriptional repressor, binding to the promoter regions of specific genes and downregulating their expression. This mechanism is particularly relevant for genes involved in gluconeogenesis and lipogenesis.

ENOblock_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ENOblock ENOblock Enolase_cyto Enolase ENOblock->Enolase_cyto Binds to Glycolysis Glycolysis Enolase_cyto->Glycolysis Catalytic function (not inhibited) Enolase_nuclear Enolase Enolase_cyto->Enolase_nuclear Translocation DNA Gene Promoters (e.g., c-Myc, Pck-1, Srebp-1) Enolase_nuclear->DNA Binds to Transcription Gene Transcription DNA->Transcription Represses experimental_workflow Start Start Acclimatization Animal Acclimatization (e.g., 1 week) Start->Acclimatization Disease_Induction Disease Induction (e.g., High-Fat Diet) Acclimatization->Disease_Induction Randomization Randomization into Treatment Groups Disease_Induction->Randomization Treatment Daily IP Injection (Vehicle, ENOblock) Randomization->Treatment Monitoring Weekly Monitoring (Body Weight, Food Intake) Treatment->Monitoring Metabolic_Tests Periodic Metabolic Tests (GTT, ITT) Treatment->Metabolic_Tests Endpoint Study Endpoint (e.g., 8 weeks) Treatment->Endpoint Monitoring->Treatment Metabolic_Tests->Treatment Sample_Collection Blood and Tissue Sample Collection Endpoint->Sample_Collection Analysis Data Analysis (Biochemical, Histological, Gene Expression) Sample_Collection->Analysis Conclusion Conclusion Analysis->Conclusion

References

Application Notes and Protocols for Cell Viability Assays with AP-III-a4 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP-III-a4 hydrochloride, also known as ENOblock, is a potent and specific non-substrate analog inhibitor of enolase, a key enzyme in the glycolytic pathway.[1] With an IC50 of 0.576 µM, this small molecule has emerged as a valuable tool for investigating the role of glycolysis in cancer cell metabolism and for exploring novel anti-cancer therapeutic strategies.[1] Enolase is frequently overexpressed in various tumor types, where it contributes to the Warburg effect, promoting rapid cell proliferation and survival. By inhibiting enolase, this compound disrupts glycolytic flux, leading to decreased cancer cell viability, migration, and invasion, and the induction of apoptosis.[1] These application notes provide detailed protocols for assessing the effects of this compound on cell viability using common colorimetric assays and summarize its impact on various cancer cell lines.

Mechanism of Action and Signaling Pathways

This compound exerts its cytotoxic effects by directly binding to and inhibiting the enzymatic activity of enolase. This inhibition leads to a reduction in the conversion of 2-phosphoglycerate to phosphoenolpyruvate, a critical step in glycolysis. The subsequent decrease in glycolytic output has profound effects on cancer cell signaling and survival.

Key signaling pathways affected by this compound include:

  • PI3K/Akt Pathway: Inhibition of enolase by AP-III-a4 has been shown to decrease the phosphorylation of Akt, a central node in the PI3K/Akt signaling pathway that promotes cell survival, growth, and proliferation.[2][3][4][5][6][7][8]

  • MAPK/ERK Pathway: AP-III-a4 treatment can lead to reduced phosphorylation of ERK1/2, key components of the MAPK/ERK pathway, which is crucial for regulating cell proliferation, differentiation, and survival.

  • Apoptosis Regulation: The compound has been observed to decrease the expression of the anti-apoptotic protein Bcl-Xl, a downstream target of the PI3K/Akt pathway, thereby promoting programmed cell death.[1]

  • Metabolic Regulation: AP-III-a4 has been shown to decrease the levels of Pyruvate Kinase M2 (PKM2), another important enzyme in glycolysis, further disrupting cancer cell metabolism.

Below is a diagram illustrating the proposed signaling pathway affected by this compound.

AP_III_a4_Signaling_Pathway AP-III-a4 AP-III-a4 Enolase Enolase AP-III-a4->Enolase Inhibits Glycolysis Glycolysis Enolase->Glycolysis Catalyzes PKM2 PKM2 Enolase->PKM2 Impacts PI3K/Akt Pathway PI3K/Akt Pathway Glycolysis->PI3K/Akt Pathway Activates MAPK/ERK Pathway MAPK/ERK Pathway Glycolysis->MAPK/ERK Pathway Activates Bcl-Xl Bcl-Xl PI3K/Akt Pathway->Bcl-Xl Upregulates Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival Promotes Proliferation Proliferation MAPK/ERK Pathway->Proliferation Promotes PKM2->Glycolysis Regulates Apoptosis Apoptosis Bcl-Xl->Apoptosis Inhibits

Caption: Signaling pathway affected by this compound.

Quantitative Data Summary

The following table summarizes the reported effects of this compound on the viability of various cancer cell lines.

Cell LineCancer TypeAssayConcentration Range (µM)EffectCitation(s)
HCT116Colon CancerCell Viability0 - 10Dose-dependent inhibition of cell viability.[1][1]
UM-1Head and Neck Squamous Cell CarcinomaCell ProliferationNot SpecifiedSignificantly reduced cell proliferation.
Cal27Head and Neck Squamous Cell CarcinomaCell ProliferationNot SpecifiedSignificantly reduced cell proliferation.
HCT116Colon CancerCell Death1.25, 2.5, 5, 10Induced higher levels of cell death in hypoxic conditions.
HCT116Colon CancerCell Invasion0.625Significantly inhibited cancer cell invasion.[1][1]

Experimental Protocols

The following are detailed protocols for performing MTT and MTS cell viability assays to evaluate the efficacy of this compound.

General Experimental Workflow

Experimental_Workflow A 1. Cell Seeding B 2. Compound Treatment A->B C 3. Incubation B->C D 4. Addition of Viability Reagent C->D E 5. Incubation D->E F 6. Data Acquisition E->F

Caption: General workflow for cell viability assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol 2: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay

This is a second-generation colorimetric assay that produces a water-soluble formazan product, simplifying the procedure.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTS reagent (combined with an electron coupling reagent like PES)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Follow the same procedure as in the MTT assay (Step 1).

  • Compound Treatment:

    • Follow the same procedure as in the MTT assay (Step 2).

  • MTS Addition and Incubation:

    • After the treatment incubation period, add 20 µL of the MTS reagent directly to each well containing 100 µL of medium.

    • Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator. The incubation time may need to be optimized for different cell lines.

  • Data Acquisition:

    • Measure the absorbance of each well at 490 nm using a microplate reader.

Data Analysis and Interpretation

For both assays, cell viability can be calculated as a percentage of the vehicle-treated control cells:

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The results can be plotted as a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis. From this curve, the IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined using appropriate software (e.g., GraphPad Prism).

Conclusion

This compound is a powerful tool for studying the metabolic vulnerabilities of cancer cells. The provided protocols for MTT and MTS assays offer reliable methods for quantifying the dose-dependent effects of this enolase inhibitor on cell viability. The summarized data and pathway information will aid researchers in designing and interpreting their experiments, ultimately contributing to a better understanding of the role of glycolysis in cancer and the development of novel therapeutic interventions.

References

Application Notes and Protocols: AP-III-a4 Hydrochloride for Studying Hypoxia in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing AP-III-a4 hydrochloride, also known as ENOblock, as a tool to investigate the molecular mechanisms of cancer cell responses to hypoxia. The provided protocols and data will enable researchers to effectively design and execute experiments to evaluate the therapeutic potential of targeting glycolysis in the hypoxic tumor microenvironment.

Introduction

Tumor hypoxia, a condition of low oxygen tension, is a hallmark of solid tumors and is associated with cancer progression, metastasis, and resistance to therapy[1][2][3][4]. Hypoxic cancer cells exhibit a metabolic shift towards glycolysis, a process heavily reliant on the enzyme enolase. This compound is a small molecule inhibitor of enolase, making it a valuable chemical probe to study the consequences of glycolytic inhibition in cancer cells, particularly under hypoxic conditions[5]. By disrupting this key metabolic adaptation, this compound can induce cancer cell death and inhibit migration and invasion, offering a promising avenue for therapeutic intervention[5].

Mechanism of Action

This compound is reported to function as a non-substrate analog inhibitor of enolase, an essential enzyme in the glycolytic pathway that catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate[5]. Under hypoxic conditions, cancer cells upregulate glycolysis to sustain energy production. By inhibiting enolase, this compound disrupts this metabolic pathway, leading to a reduction in ATP production and an accumulation of upstream metabolites. This metabolic stress can trigger apoptosis and inhibit key processes involved in cancer progression[5]. However, it is noteworthy that some studies suggest that the biological effects of ENOblock may be independent of direct enolase inhibition, warranting further investigation into its precise molecular targets[5]. A key signaling pathway affected by hypoxia is the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master transcriptional regulator of genes involved in the adaptation to low oxygen[1][2]. The interplay between enolase inhibition by AP-III-a4 and the HIF-1α pathway is a critical area of investigation.

cluster_0 Hypoxic Condition (Low O2) cluster_1 Cellular Response cluster_2 Therapeutic Intervention Hypoxia Hypoxia HIF_stabilization HIF-1α Stabilization Hypoxia->HIF_stabilization Glycolysis Increased Glycolysis HIF_stabilization->Glycolysis Enolase Enolase Glycolysis->Enolase Metastasis Metastasis Enolase->Metastasis Apoptosis_inhibition Apoptosis Inhibition Enolase->Apoptosis_inhibition AP_III_a4 AP-III-a4 HCl AP_III_a4->Enolase Inhibition

Figure 1: AP-III-a4 HCl mechanism of action under hypoxia.

Data Presentation

Table 1: Effect of this compound on Cancer Cell Viability
Cell LineConditionAP-III-a4 HCl (µM)Incubation Time (h)Cell Viability (%)Reference
HCT116 (Colon)Normoxia1024~60%[5]
HCT116 (Colon)Hypoxia (0.1% O₂)1072Significantly Lower vs Normoxia[5]
Glioma CellsNormoxiaVarious72Dose-dependent decrease[5]
Glioma CellsHypoxia (0.1% O₂)Various72Potentiated Toxicity vs Normoxia[5]
Table 2: Inhibitory Effects of this compound on Cancer Cell Functions
Cell FunctionCell LineAP-III-a4 HCl (µM)Condition% Inhibition / EffectReference
InvasionNot Specified0.625Not SpecifiedSignificant Inhibition[5]
MigrationHCT116 (Colon)0 - 10Not SpecifiedDose-dependent Inhibition[5]
ApoptosisHCT116 (Colon)0 - 10Not SpecifiedInduction of Apoptosis[5]

Experimental Protocols

Protocol 1: Cell Viability Assay under Hypoxic Conditions

This protocol details the assessment of cancer cell viability in response to this compound treatment under normoxic and hypoxic conditions using a crystal violet assay.

Materials:

  • Cancer cell line of interest (e.g., HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (ENOblock)

  • 96-well plates

  • Hypoxia chamber or incubator (e.g., Don Whitley Scientific, set to 0.1% O₂ and 5% CO₂)

  • Phosphate-buffered saline (PBS)

  • 10% Formalin

  • 0.05% Crystal Violet solution

  • 10% Acetic acid

  • Plate reader

Procedure:

  • Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Place one set of plates in a standard incubator (normoxia: 21% O₂, 5% CO₂) and another set in a hypoxia chamber (0.1% O₂, 5% CO₂) for 72 hours.

  • After incubation, wash the cells with PBS.

  • Fix the cells with 10% formalin for 15 minutes.

  • Stain the cells with 0.05% crystal violet for 20 minutes.

  • Wash the plates with water and allow them to air dry.

  • Extract the dye using 10% acetic acid.

  • Measure the absorbance at 595 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with AP-III-a4 HCl seed_cells->treat_cells incubate Incubate (Normoxia & Hypoxia) treat_cells->incubate wash_fix_stain Wash, Fix, and Stain incubate->wash_fix_stain measure_absorbance Measure Absorbance wash_fix_stain->measure_absorbance end End measure_absorbance->end

Figure 2: Workflow for the cell viability assay.
Protocol 2: Western Blot Analysis of HIF-1α Expression

This protocol describes the detection of HIF-1α protein levels in cancer cells treated with this compound under hypoxic conditions.

Materials:

  • Cancer cell line of interest

  • This compound

  • Hypoxia chamber (1% O₂)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels (e.g., 7.5% polyacrylamide)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody against HIF-1α (e.g., Novus Biologicals, NB100-134)

  • Primary antibody against a loading control (e.g., α-Tubulin or β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Culture cells to 70-80% confluency.

  • Treat cells with this compound and incubate under normoxic or hypoxic (1% O₂) conditions for the desired time (e.g., 24 hours).

  • Lyse the cells quickly on ice with lysis buffer. For HIF-1α, nuclear extracts are recommended for better detection[6].

  • Determine protein concentration using a BCA assay.

  • Load 10-40 µg of total protein per lane on a 7.5% SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk in TBST for 1 hour.

  • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the signal using an ECL reagent and an imaging system.

  • Strip the membrane and re-probe for the loading control.

start Start cell_culture Cell Culture & Treatment start->cell_culture lysis Cell Lysis & Protein Quantification cell_culture->lysis sds_page SDS-PAGE & Transfer lysis->sds_page blocking Blocking sds_page->blocking primary_ab Primary Antibody Incubation (HIF-1α) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection secondary_ab->detection end End detection->end

Figure 3: Western blot analysis workflow.
Protocol 3: Transwell Invasion Assay

This protocol outlines the procedure to assess the effect of this compound on cancer cell invasion under hypoxic conditions.

Materials:

  • Cancer cell line of interest

  • Transwell inserts (8-µm pore size)

  • Matrigel or other extracellular matrix (ECM) gel

  • Serum-free medium

  • Complete medium (with 10% FBS as a chemoattractant)

  • This compound

  • Hypoxia chamber (1% O₂)

  • Cotton swabs

  • Methanol or 5% Glutaraldehyde for fixation

  • Crystal violet solution (e.g., 0.5% in 2% ethanol)

  • Microscope

Procedure:

  • Coat the top of the Transwell inserts with diluted ECM gel and incubate at 37°C for 2 hours to solidify.

  • Starve the cancer cells in serum-free medium for 24 hours.

  • Resuspend the starved cells in serum-free medium containing different concentrations of this compound.

  • Add 0.6 ml of complete medium with 10% FBS to the lower compartment of the 24-well plate.

  • Seed 1.0-5.0 x 10⁵ cells in the upper compartment of the Transwell inserts.

  • Incubate the plate in a hypoxia chamber (1% O₂) for 16-48 hours.

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol or 5% glutaraldehyde for 10 minutes.

  • Stain the cells with crystal violet for 20 minutes.

  • Wash the inserts with PBS.

  • Count the number of invading cells in several random fields under a microscope.

Protocol 4: Apoptosis Assay by Annexin V/PI Staining

This protocol describes the quantification of apoptosis in cancer cells treated with this compound under hypoxia using flow cytometry.

Materials:

  • Cancer cell line of interest

  • This compound

  • Hypoxia chamber (1% O₂)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with this compound and incubate under normoxic or hypoxic (1% O₂) conditions for 24-48 hours.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Conclusion

This compound serves as a critical research tool for dissecting the reliance of cancer cells on glycolysis, particularly within the challenging hypoxic tumor microenvironment. The protocols and data presented here provide a framework for investigating its anti-cancer effects and its potential to sensitize hypoxic cancer cells to other therapies. Further exploration of its precise molecular interactions and in vivo efficacy will be crucial for its development as a potential therapeutic agent.

References

Application Notes and Protocols: In Vivo Dosing and Toxicity of AP-III-a4 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available in vivo dosing and toxicity data for AP-III-a4 hydrochloride (also known as ENOblock), a potent enolase inhibitor. The information is intended to guide researchers in designing preclinical studies to evaluate the therapeutic potential of this compound in various disease models.

Introduction

This compound is a small molecule inhibitor of enolase, a key enzyme in the glycolytic pathway. By targeting enolase, this compound has shown potential in preclinical studies for the treatment of cancer and metabolic diseases. These notes summarize the current understanding of its in vivo dosing, toxicity profile, and mechanism of action to facilitate further research and development.

In Vivo Dosing and Efficacy

Currently, specific in vivo dosing data for this compound in rodent cancer models is limited in publicly available literature. However, studies in zebrafish and mouse models for other diseases, as well as data from similar enolase inhibitors, provide valuable starting points for dose-ranging studies.

Table 1: Summary of In Vivo Dosing for AP-III-a4 (ENOblock) and Related Enolase Inhibitors

CompoundAnimal ModelDisease ModelDosing RegimenRoute of AdministrationObserved EffectsReference
AP-III-a4 (ENOblock) ZebrafishHCT116 Xenograft10 μMImmersionReduced cancer cell dissemination[1]
AP-III-a4 (ENOblock) MouseDiet-Induced ObesityNot SpecifiedNot SpecifiedReduced body weight, improved metabolic and inflammatory parameters[2][3]
POMHEX (Enolase Inhibitor) MouseGlioma Xenograft10 mg/kgIntravenous (IV) + Intraperitoneal (IP)Eradication of intracranial tumors[4][5]
HEX (Enolase Inhibitor) MouseNaegleria fowleri Infection3 mg/kgIntranasalIncreased longevity of infected rodents[6]

Note: The provided dosing for POMHEX and HEX should be used as a reference for initiating dose-escalation studies for this compound in rodent cancer models. Researchers must conduct their own studies to determine the optimal and safe dose for their specific animal model and cancer type.

Toxicity Profile

General observations from studies with related enolase inhibitors suggest that targeting enolase can be well-tolerated. For instance, the enolase inhibitor POMHEX was reported to be well-tolerated in both mice and non-human primates.[4][5] However, researchers should perform thorough toxicity assessments as part of their preclinical evaluation of this compound.

Table 2: Summary of Available Toxicity Information

CompoundAnimal ModelKey FindingsReference
AP-III-a4 (ENOblock) Mouse (T2DM model)Less adverse side effects on liver, kidney, and heart compared to rosiglitazone.[7][8]
POMHEX (Enolase Inhibitor) Mouse, Non-human PrimateWell-tolerated at therapeutically effective doses.[4][5]

Mechanism of Action and Signaling Pathway

This compound functions by inhibiting the glycolytic enzyme enolase. This inhibition has downstream effects on critical cellular signaling pathways, notably the PI3K/Akt pathway, which is a key regulator of cell survival and proliferation. By inhibiting enolase, this compound can lead to decreased cell viability and induction of apoptosis in cancer cells.

AP_III_a4_Signaling_Pathway cluster_cell Cancer Cell AP_III_a4 AP-III-a4 Hydrochloride Enolase Enolase AP_III_a4->Enolase Inhibits Glycolysis Glycolysis Enolase->Glycolysis PI3K PI3K Glycolysis->PI3K Modulates Akt Akt PI3K->Akt Bcl_xL Bcl-xL Akt->Bcl_xL Promotes Apoptosis Apoptosis Bcl_xL->Apoptosis Inhibits

Caption: Signaling pathway of this compound.

Experimental Protocols

Zebrafish Xenograft Model for Efficacy Studies

This protocol is adapted from established methods for evaluating anti-cancer compounds in zebrafish xenografts.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Human cancer cell line (e.g., HCT116) labeled with a fluorescent marker (e.g., DiI)

  • Zebrafish embryos (2 days post-fertilization)

  • Microinjection system

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Culture and label cancer cells with a fluorescent dye according to the manufacturer's protocol. Resuspend cells in an appropriate injection buffer at a concentration of 30-40 cells per nanoliter.

  • Microinjection: Anesthetize zebrafish embryos and inject approximately 1 nl of the cell suspension into the perivitelline space.

  • Compound Treatment: Following injection, transfer the embryos to a multi-well plate containing embryo medium with the desired concentration of this compound (e.g., a final concentration of 10 μM). Include a vehicle control group (e.g., DMSO).

  • Incubation: Incubate the embryos at 36°C for 3 days.

  • Imaging and Analysis: At the end of the treatment period, image the embryos using a fluorescence microscope. Quantify tumor growth and metastasis by measuring the fluorescent area and counting disseminated cells.

Zebrafish_Xenograft_Workflow start Start cell_prep Prepare Fluorescently Labeled Cancer Cells start->cell_prep injection Microinject Cells into Zebrafish Embryos cell_prep->injection treatment Treat with AP-III-a4 HCl or Vehicle injection->treatment incubation Incubate at 36°C for 3 Days treatment->incubation imaging Fluorescence Microscopy incubation->imaging analysis Quantify Tumor Growth and Metastasis imaging->analysis end End analysis->end

Caption: Zebrafish xenograft experimental workflow.

Rodent Xenograft Model for Efficacy and Toxicity Studies

This is a general protocol and should be adapted based on the specific cancer model and institutional guidelines. It is critical to perform a dose-ranging study to determine the MTD of this compound before initiating efficacy studies.

Materials:

  • This compound formulated for in vivo administration

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line

  • Matrigel (optional)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Animal Randomization: Randomize mice into treatment and control groups.

  • Dosing (Starting Point Recommendation): Based on data from related compounds like POMHEX, a starting dose-ranging study could explore doses around 10 mg/kg administered via intravenous and/or intraperitoneal routes. The dosing schedule should also be optimized (e.g., daily, every other day).

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, western blotting).

  • Toxicity Assessment: Observe the animals daily for any signs of toxicity, including changes in body weight, behavior, and physical appearance. Conduct hematology and serum chemistry analysis at the end of the study. Perform gross necropsy and histopathological examination of major organs.

Rodent_Xenograft_Workflow start Start implant Subcutaneous Tumor Cell Implantation start->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Animals monitor_growth->randomize dose Administer AP-III-a4 HCl (Dose-Ranging Study First) randomize->dose assess_efficacy Monitor Tumor Volume and Body Weight dose->assess_efficacy assess_toxicity Daily Clinical Observations, End-of-Study Pathology dose->assess_toxicity end End assess_efficacy->end assess_toxicity->end

Caption: Rodent xenograft experimental workflow.

Conclusion

This compound is a promising enolase inhibitor with demonstrated preclinical activity. While in vivo data in rodent cancer models is still emerging, the information provided in these application notes offers a solid foundation for researchers to design and execute further preclinical studies. It is imperative that researchers conduct thorough dose-finding and toxicity studies to ensure the safety and efficacy of this compound in their specific experimental settings.

References

Troubleshooting & Optimization

Technical Support Center: AP-III-a4 Hydrochloride In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the dissolution of AP-III-a4 hydrochloride for in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended solvent for dissolving this compound for in vivo studies?

A1: this compound has high solubility in DMSO (≥ 53 mg/mL) and very low solubility in water (< 0.1 mg/mL)[1]. For in vivo studies, a co-solvent system is typically required. A commonly used formulation involves creating a stock solution in DMSO and then diluting it with other vehicles like PEG300, Tween 80, and saline or ddH2O[2][3].

Q2: I am observing precipitation when I add the aqueous component to my formulation. What should I do?

A2: Precipitation upon addition of an aqueous solution is a common issue due to the low aqueous solubility of this compound. Here are some troubleshooting steps:

  • Order of addition: Ensure you are adding the components in the correct sequence. First, prepare a clear stock solution in an organic solvent like DMSO. Then, sequentially add the co-solvents (e.g., PEG300, Tween 80) and mix thoroughly after each addition before adding the final aqueous component (e.g., saline or ddH2O)[2][3].

  • Sonication: Gentle sonication in a water bath can help to dissolve the compound and break up any small precipitates.

  • Warming: Gently warming the solution (e.g., to 37°C) may aid in dissolution. However, be cautious about the compound's stability at higher temperatures.

  • Adjusting vehicle composition: You may need to adjust the ratio of the solvents. Increasing the proportion of organic co-solvents like PEG300 or reducing the final concentration of the compound might be necessary. It is recommended to keep the proportion of DMSO in the final working solution below 2% if your animal model is sensitive to it[3].

Q3: How should I store the stock and working solutions of this compound?

A3:

  • Powder: The solid compound should be stored at -20°C for up to 3 years[2].

  • Stock Solution (in DMSO): Aliquot the stock solution to avoid repeated freeze-thaw cycles. It can be stored at -80°C for up to one year or at -20°C for one month[2].

  • Working Solution (for in vivo experiments): It is highly recommended to prepare the final working solution fresh on the day of use for optimal results[2][3].

Q4: Can I administer this compound orally?

A4: While the provided protocols focus on injectable formulations, oral administration might be possible with an appropriate vehicle. The choice of vehicle will be critical to ensure adequate absorption. Further formulation development and pharmacokinetic studies would be necessary to establish an effective oral delivery system.

Quantitative Data Summary

For easy comparison, the solubility of this compound in common solvents is summarized below.

SolventSolubilitySource
DMSO≥ 53 mg/mL[1]
Water< 0.1 mg/mL[1]

Experimental Protocols

Detailed Methodology for Preparation of an Injectable Formulation

This protocol is adapted from a method for preparing a working solution for in vivo administration[2].

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), fresh and anhydrous

  • PEG300

  • Tween 80

  • Sterile ddH2O or saline

Procedure:

  • Prepare a stock solution: Dissolve this compound in fresh DMSO to create a concentrated stock solution (e.g., 100 mg/mL). Ensure the powder is completely dissolved.

  • Prepare the vehicle mixture (example for a 1 mL working solution): a. In a sterile tube, add 400 µL of PEG300. b. To the PEG300, add 50 µL of the 100 mg/mL clarified DMSO stock solution. c. Mix thoroughly until the solution is clear. d. Add 50 µL of Tween 80 to the mixture. e. Mix again until the solution is clear.

  • Prepare the final working solution: a. Slowly add 500 µL of sterile ddH2O or saline to the vehicle mixture while vortexing or stirring. b. This will bring the final volume to 1 mL.

  • Administration: The mixed solution should be used immediately for optimal results[2].

Signaling Pathways and Experimental Workflows

Signaling Pathway of AP-III-a4 (ENOblock)

AP-III-a4, also known as ENOblock, is an inhibitor of enolase[3][4]. By inhibiting enolase, it can induce cancer cell death, particularly under hypoxic conditions, and inhibit cell migration and invasion. This is achieved in part through the downregulation of the PI3K/AKT signaling pathway, leading to decreased expression of the anti-apoptotic protein Bcl-xL[2].

AP_III_a4_Signaling_Pathway cluster_cell Cancer Cell AP-III-a4 AP-III-a4 Enolase Enolase AP-III-a4->Enolase inhibits AKT AKT Enolase->AKT activates Migration & Invasion Migration & Invasion Enolase->Migration & Invasion promotes Bcl-xL Bcl-xL AKT->Bcl-xL activates Apoptosis Apoptosis Bcl-xL->Apoptosis inhibits

Caption: AP-III-a4 inhibits enolase, leading to downregulation of AKT and Bcl-xL, which promotes apoptosis and inhibits cell migration and invasion.

Experimental Workflow for In Vivo Formulation Preparation

The following diagram outlines the logical steps for preparing this compound for in vivo studies.

In_Vivo_Formulation_Workflow cluster_prep Formulation Preparation start Start: AP-III-a4 HCl Powder dissolve_dmso Dissolve in DMSO (Stock Solution) start->dissolve_dmso add_peg300 Add PEG300 dissolve_dmso->add_peg300 mix1 Mix Until Clear add_peg300->mix1 add_tween80 Add Tween 80 mix1->add_tween80 mix2 Mix Until Clear add_tween80->mix2 add_aqueous Add ddH2O or Saline (Working Solution) mix2->add_aqueous use_immediately Use Immediately add_aqueous->use_immediately

Caption: A stepwise workflow for the preparation of an injectable this compound formulation for in vivo experiments.

References

Troubleshooting inconsistent results with ENOblock

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with ENOblock. Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is ENOblock and what is its primary mechanism of action?

ENOblock is a small molecule inhibitor of enolase, a key enzyme in the glycolysis pathway.[1] It is a nonsubstrate analogue that binds directly to enolase.[1] Beyond its role in glycolysis, enolase has "moonlighting" functions, acting as a transcriptional repressor in the nucleus.[2][3] ENOblock has been shown to modulate these non-glycolytic functions.[2][3] Specifically, it can induce the translocation of enolase to the nucleus, where it can repress the transcription of certain genes.[3][4]

Q2: There are conflicting reports on ENOblock's inhibition of enolase activity. Can you clarify?

Initial studies reported that ENOblock directly inhibits the enzymatic activity of enolase.[1] However, subsequent research has suggested that ENOblock may not directly inhibit enolase's catalytic activity in vitro.[5][6] Instead, it has been observed to interfere with the spectrophotometric assays used to measure enolase activity due to its strong UV absorbance.[5] The reported biological effects of ENOblock may stem from its ability to alter the subcellular localization of enolase, thereby impacting its non-glycolytic functions.[3][7]

Q3: What are the common applications of ENOblock in research?

ENOblock has been utilized in various research areas, including:

  • Cancer Biology: To inhibit cancer cell migration, invasion, and metastasis, and to induce apoptosis.[1][8]

  • Metabolic Diseases: To study its effects on adipogenesis, glucose homeostasis, and its potential as a therapeutic for obesity and type 2 diabetes.[2][9][10]

  • Inflammation: To investigate its role in reducing the expression of inflammatory markers.[2][9]

Q4: How should I store and handle ENOblock?

For optimal stability, ENOblock should be stored as a stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[8] For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.[8]

Troubleshooting Guide

Issue 1: Inconsistent or No Effect on Target Cells
Possible Cause Troubleshooting Step
Compound Degradation Ensure proper storage conditions (-80°C for long-term, -20°C for short-term, protected from light).[8] Prepare fresh working solutions for each experiment.
Incorrect Concentration The effective concentration of ENOblock can be cell-type dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Common in vitro concentrations range from 0.625 µM to 10 µM.[8]
Low Cell Permeability While ENOblock is a cell-permeable molecule, ensure sufficient incubation time for it to enter the cells and exert its effects. Typical incubation times range from 24 to 72 hours.[8][9]
Cell Line Resistance The metabolic phenotype of your cells (e.g., reliance on glycolysis) can influence their sensitivity to ENOblock. Consider using a positive control cell line known to be responsive to enolase inhibition.
Assay Interference Be aware that ENOblock can interfere with UV-based spectrophotometric assays for enolase activity.[5] Use an alternative method, such as a novel 31P NMR-based method, to measure enolase activity if direct inhibition is being assessed.[5][6]
Issue 2: High Variability Between Replicates
Possible Cause Troubleshooting Step
Compound Precipitation ENOblock may precipitate in aqueous solutions. Ensure complete dissolution of the stock solution in a suitable solvent like DMSO before diluting in culture media.[8] Visually inspect the media for any signs of precipitation.
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding to achieve consistent cell numbers across wells.
Inconsistent Treatment Application Add the same volume of the final ENOblock working solution to each well and mix gently but thoroughly.
Edge Effects in Multi-well Plates To minimize edge effects, avoid using the outer wells of the plate for critical experiments or ensure they are filled with media to maintain humidity.
Issue 3: Unexpected Off-Target Effects
Possible Cause Troubleshooting Step
High Concentration High concentrations of any small molecule can lead to off-target effects. Use the lowest effective concentration determined from your dose-response experiments.
Modulation of Non-Enzymatic Functions The observed effects may be due to ENOblock's influence on the non-glycolytic, "moonlighting" functions of enolase, such as transcriptional regulation, rather than direct enzymatic inhibition.[3][7] Design experiments to investigate changes in the subcellular localization of enolase (e.g., via immunofluorescence or western blotting of nuclear and cytoplasmic fractions).[3][4]
Interaction with Other Pathways ENOblock has been shown to down-regulate the expression of AKT and Bcl-Xl, which are negative regulators of apoptosis.[8] Consider the broader signaling context of your experimental system.

Data Summary Tables

Table 1: Reported In Vitro Concentrations and Effects of ENOblock

Cell LineConcentrationDurationObserved EffectReference
HCT1160 - 10 µM24 hDose-dependent inhibition of cell viability[8]
HCT1160.625 µM24 / 48 hSignificant inhibition of cancer cell invasion[8]
Hepatocytes / Kidney Cells10 µM24 hInduced glucose uptake and inhibited PEPCK expression[8]
3T3-L1 Preadipocytes10 µM72 hSuppressed adipogenic program[9]
NIH/3T3 Fibroblasts10 µM48 hDecreased enolase activity[3]

Table 2: Reported In Vivo Experimental Parameters for ENOblock

Animal ModelDosageAdministration RouteDurationObserved EffectReference
Zebrafish10 µM-96 hInhibited cancer cell metastasis and suppressed PEPCK expression[8]
db/db T2DM Mice8 mg/kg or 12 mg/kg-7 weeksReduced hyperglycemia and hyperlipidemia[3]
High-Fat Diet Mice--8 weeksReduced body weight gain and liver inflammation[2][9]
SCI Rats100 µg/kgIntravenous48 hDownregulated leptin and amylin levels[11]

Experimental Protocols

Protocol 1: Assessment of ENOblock's Effect on Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to attach overnight.

  • Compound Preparation: Prepare a stock solution of ENOblock in DMSO. Dilute the stock solution in culture medium to the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest ENOblock treatment.

  • Treatment: Remove the overnight culture medium and replace it with the medium containing different concentrations of ENOblock or the vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).

  • Viability Assay: Assess cell viability using a suitable method, such as MTT, MTS, or a crystal violet staining assay. For crystal violet:

    • Wash cells with PBS.

    • Fix with 10% formalin.

    • Stain with 0.05% crystal violet.

    • Wash and dry the plates.

    • Extract the dye with 10% acetic acid and measure the absorbance at 595 nm.[5]

Protocol 2: Western Blot for Enolase Nuclear Translocation
  • Cell Treatment: Treat cells with ENOblock or a vehicle control for the desired time.

  • Cell Lysis and Fractionation:

    • Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol.

    • Determine the protein concentration of each fraction.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein from the nuclear and cytoplasmic fractions onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate with a primary antibody against enolase. Use antibodies against a nuclear marker (e.g., Lamin B) and a cytoplasmic marker (e.g., α-tubulin) as loading and fractionation controls.[3]

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the relative amount of enolase in each fraction.

Visualizations

ENOblock_Troubleshooting_Workflow cluster_issue Inconsistent Results cluster_checks Initial Checks cluster_investigation Deeper Investigation cluster_resolution Resolution start Start: Inconsistent or No Effect check_storage Verify Compound Storage & Handling start->check_storage check_concentration Perform Dose- Response Curve start->check_concentration check_incubation Optimize Incubation Time start->check_incubation assay_interference Consider Assay Interference (UV-Vis) check_concentration->assay_interference localization Investigate Enolase Subcellular Localization check_incubation->localization alt_assay Use Alternative Assay (e.g., 31P NMR) assay_interference->alt_assay end Consistent Results alt_assay->end off_target Evaluate Potential Off-Target Effects localization->off_target off_target->end

Caption: Troubleshooting workflow for inconsistent ENOblock results.

ENOblock_Signaling_Pathway ENOblock ENOblock Enolase_cyto Enolase (Cytoplasm) ENOblock->Enolase_cyto Binds to Enolase_nuc Enolase / MBP-1 (Nucleus) ENOblock->Enolase_nuc Promotes Nuclear Translocation Glycolysis Glycolysis Enolase_cyto->Glycolysis Catalyzes Transcription Gene Transcription (e.g., c-Myc, Erbb2) Enolase_nuc->Transcription Represses Cell_Metabolism Altered Cell Metabolism Glycolysis->Cell_Metabolism Gene_Repression Transcriptional Repression Transcription->Gene_Repression

Caption: Proposed signaling pathways affected by ENOblock.

References

AP-III-a4 hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of AP-III-a4 hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound powder?

This compound in its solid (powder) form is relatively stable. For long-term storage, it is recommended to keep it at -20°C, which should maintain its integrity for at least two to three years.[1][2] It is also advised to keep the powder in a cool and dry place.[3]

2. How should I store solutions of this compound?

Once dissolved, the stability of this compound is more limited and dependent on the storage temperature and solvent. For stock solutions prepared in DMSO, the following storage conditions are recommended:

  • -80°C for 6 to 12 months.[1][2][4]

  • -20°C for up to 1 month.[1][4]

  • 4°C for up to 2 weeks.

To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1] Solutions should also be protected from light.[4]

3. In which solvents is this compound soluble?

This compound has good solubility in several common laboratory solvents. However, there are some conflicting reports regarding its aqueous solubility.

  • DMSO: Soluble at concentrations ranging from 20 mg/mL to over 250 mg/mL.[2][3][4] For higher concentrations, sonication may be required.[2] It is recommended to use fresh, anhydrous DMSO as absorbed moisture can reduce the solubility of the compound.[1][4]

  • Ethanol: Soluble at concentrations of 20 mg/mL to 100 mg/mL.[3][5]

  • Water: Solubility in water is reported inconsistently, with some sources stating solubility at 9-20 mg/mL, while others indicate it is poorly soluble or insoluble (<0.1 mg/mL).[2][3][4][5] This suggests that aqueous solubility may be limited and dependent on the specific conditions, such as pH.

Data Presentation: Storage and Solubility

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationCitations
Powder-20°C2-3 years[1][2][3]
Solution in DMSO-80°C6-12 months[1][2][4]
-20°C1 month[1][4]
4°C2 weeks

Table 2: Solubility of this compound

SolventReported SolubilityNotesCitations
DMSO20 mg/mL - 257.5 mg/mLSonication may be needed for high concentrations. Use of fresh, anhydrous DMSO is recommended.[1][2][3][4]
Ethanol20 mg/mL - 100 mg/mL[3][5]
Water<0.1 mg/mL - 20 mg/mLConflicting reports suggest limited aqueous solubility.[2][3][4][5]

Troubleshooting Guide

Q1: My this compound solution appears cloudy or has precipitated after storage. What should I do?

A1: Cloudiness or precipitation can indicate several issues:

  • Exceeded Solubility: The concentration of your solution may be too high for the storage conditions. Gently warm the solution and vortex or sonicate to try and redissolve the compound. If it remains precipitated, you may need to prepare a new, less concentrated stock solution.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to precipitation and degradation. Always aliquot your stock solution into single-use vials to minimize this.

  • Solvent Quality: If you are using DMSO, ensure it is of high purity and anhydrous. Water absorbed by DMSO can reduce the solubility of many compounds.[1][4]

  • Low Temperature Storage of Dilute Solutions: Very dilute solutions, especially in aqueous buffers, may be more prone to precipitation upon freezing.

Q2: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of this compound?

A2: Yes, inconsistent results can be a sign of compound degradation. Consider the following:

  • Age of Stock Solution: Ensure your stock solution has not been stored longer than the recommended duration for the given temperature.

  • Working Solution Stability: this compound, like many small molecules, may have limited stability in aqueous cell culture media. It is best to prepare fresh dilutions of the compound from your DMSO stock for each experiment. Avoid storing working solutions in media for extended periods.

  • pH of Media: The stability of the compound could be pH-dependent. While specific data for this compound is not available, significant shifts in the pH of your culture media could potentially affect its integrity.

  • Light Exposure: Protect your solutions, including plates during incubation, from direct light as much as possible.

Q3: How can I check if my this compound has degraded?

A3: The most reliable way to assess the purity and degradation of your compound is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact compound from its degradation products. If you observe new peaks or a decrease in the area of the main peak over time, it is an indication of degradation.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound, based on ICH guidelines for stability testing of new drug substances.

Protocol 1: Forced Degradation Study - Hydrolysis

  • Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in the following solutions:

    • 0.1 M Hydrochloric Acid (HCl) for acidic hydrolysis.

    • Water for neutral hydrolysis.

    • 0.1 M Sodium Hydroxide (NaOH) for basic hydrolysis.

  • Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Include a control sample stored at 4°C.

  • Neutralization: After incubation, cool the acidic and basic solutions to room temperature and neutralize them.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation.

Protocol 2: Forced Degradation Study - Oxidation

  • Preparation of Solution: Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Store the solution at room temperature for a defined period (e.g., 24 hours), protected from light. Include a control sample in the solvent without H₂O₂.

  • Analysis: Analyze the samples by HPLC to quantify the extent of oxidative degradation.

Protocol 3: Photostability Testing

  • Sample Preparation: Place a thin layer of this compound powder in a chemically inert, transparent container. Prepare a solution of the compound (e.g., in DMSO or water/acetonitrile) in a transparent vial.

  • Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

  • Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][6]

  • Analysis: After exposure, compare the light-exposed samples to the dark controls using HPLC to determine the extent of photodegradation.

Visualizations

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation Conditions cluster_analysis Analysis API AP-III-a4 HCl Powder Photo Photolysis (ICH Q1B Light Source) API->Photo Thermal Thermal Stress (e.g., 80°C, Dry Heat) API->Thermal Solution AP-III-a4 HCl Solution Acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) Solution->Acid Base Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) Solution->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Solution->Oxidation Solution->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC Result Assess Degradation & Identify Degradants HPLC->Result

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Logic cluster_checks Potential Causes cluster_solutions Corrective Actions start Inconsistent Experimental Results? check_stock Is the stock solution within its recommended storage period? start->check_stock check_working Are working solutions prepared fresh for each experiment? start->check_working check_solubility Is the compound fully dissolved in the final assay medium? start->check_solubility check_light Are solutions and plates protected from light? start->check_light sol_stock Prepare a fresh stock solution. check_stock->sol_stock No sol_working Always use freshly diluted working solutions. check_working->sol_working No sol_solubility Check final solvent concentration. Consider using a solubilizing agent if compatible with the assay. check_solubility->sol_solubility No sol_light Use amber vials and cover plates with foil. check_light->sol_light No

Caption: Troubleshooting logic for inconsistent experimental results.

References

Optimizing incubation time for AP-III-a4 hydrochloride experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AP-III-a4 hydrochloride (also known as ENOblock).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and specific non-substrate analogue inhibitor of enolase, a key enzyme in the glycolytic pathway.[1] Its primary mechanism of action is the inhibition of enolase activity, which leads to a reduction in the conversion of 2-phosphoglycerate to phosphoenolpyruvate. This disruption of glycolysis can induce apoptosis and inhibit cell proliferation, migration, and invasion in cancer cells.

Q2: What is the recommended starting concentration range for this compound in cell-based assays?

Based on published studies, a common starting concentration range for this compound in cell-based assays is 0.1 µM to 10 µM. The optimal concentration will vary depending on the cell line and the specific biological question being investigated. It is always recommended to perform a dose-response curve to determine the EC50 for your specific experimental system.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO. For long-term storage, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of the compound in aqueous solutions at 37°C for extended periods may be limited, so it is advisable to prepare fresh dilutions in culture medium for each experiment.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low inhibitory effect observed Incorrect concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 100 µM) to determine the optimal inhibitory concentration.
Suboptimal incubation time: The incubation time may be too short for the inhibitor to exert its full effect.Conduct a time-course experiment to determine the optimal incubation period (e.g., 12, 24, 48, 72 hours).
Compound instability: this compound may be degrading in the culture medium over long incubation periods.Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. Minimize the exposure of the compound to light and elevated temperatures. Consider a medium change with fresh inhibitor for long-term experiments.
Cell line resistance: The target cells may have intrinsic or acquired resistance to enolase inhibition.Verify the expression and activity of enolase in your cell line. Consider using a different cell line or a combination therapy approach.
High variability between replicates Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results.Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette for dispensing cells.
Pipetting errors: Inaccurate pipetting of the inhibitor can introduce significant variability.Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the final drug concentration to add to the wells.
Edge effects in microplates: Evaporation from the outer wells of a microplate can concentrate the inhibitor and affect cell growth.Avoid using the outermost wells of the plate for experimental samples. Fill the outer wells with sterile PBS or medium to maintain humidity.
Unexpected cell toxicity Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.5%) and include a solvent control in your experiment.
Off-target effects: At very high concentrations, the inhibitor may have off-target effects.Use the lowest effective concentration determined from your dose-response curve.

Experimental Protocols

Protocol 1: Determination of Optimal Incubation Time

This protocol outlines a general method to determine the optimal incubation time for this compound in a cell-based viability assay.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well microplates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from a DMSO stock. Include a vehicle control (medium with the same final concentration of DMSO).

  • Treatment: Remove the overnight culture medium and add the prepared drug dilutions to the respective wells.

  • Incubation: Incubate the plates for different time points (e.g., 12, 24, 48, and 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • Viability Assessment: At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control for each time point and plot cell viability against incubation time for each concentration. The optimal incubation time is the point at which the desired level of inhibition is achieved with minimal off-target effects.

Data Presentation: Example Incubation Time Optimization
Incubation Time (hours)Vehicle Control (Normalized Viability)AP-III-a4 (1 µM) (Normalized Viability)AP-III-a4 (5 µM) (Normalized Viability)AP-III-a4 (10 µM) (Normalized Viability)
12100%95%85%78%
24100%82%65%50%
48100%65%40%25%
72100%50%28%15%

Visualizations

Signaling Pathway Downstream of Enolase Inhibition

The following diagram illustrates the key signaling pathways affected by the inhibition of enolase by this compound.

Enolase_Inhibition_Pathway AP_III_a4 This compound Enolase Enolase AP_III_a4->Enolase inhibits Apoptosis Apoptosis AP_III_a4->Apoptosis induces Glycolysis Glycolysis Enolase->Glycolysis catalyzes Enolase->Apoptosis inhibits ATP_Production ATP Production Glycolysis->ATP_Production leads to PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway ATP_Production->PI3K_AKT_mTOR Cell_Proliferation Cell Proliferation PI3K_AKT_mTOR->Cell_Proliferation promotes Cell_Survival Cell Survival PI3K_AKT_mTOR->Cell_Survival promotes

Caption: Downstream effects of Enolase inhibition by AP-III-a4.

Experimental Workflow for Optimizing Incubation Time

This diagram outlines the logical flow of an experiment to determine the optimal incubation time for this compound.

Incubation_Time_Optimization_Workflow Start Start: Seed Cells Prepare_Drug Prepare Drug Dilutions (including vehicle control) Start->Prepare_Drug Treat_Cells Treat Cells with AP-III-a4 Prepare_Drug->Treat_Cells Incubate_T1 Incubate for Time 1 (e.g., 12h) Treat_Cells->Incubate_T1 Incubate_T2 Incubate for Time 2 (e.g., 24h) Treat_Cells->Incubate_T2 Incubate_T3 Incubate for Time 3 (e.g., 48h) Treat_Cells->Incubate_T3 Incubate_T4 Incubate for Time 4 (e.g., 72h) Treat_Cells->Incubate_T4 Assay Perform Cell Viability Assay Incubate_T1->Assay Incubate_T2->Assay Incubate_T3->Assay Incubate_T4->Assay Analyze Analyze Data and Determine Optimal Incubation Time Assay->Analyze End End Analyze->End

References

Technical Support Center: AP-III-a4 Hydrochloride (ENOblock) Interference in Spectrophotometric Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with AP-III-a4 hydrochloride (also known as ENOblock) in spectrophotometric assays.

Troubleshooting Guide

Issue: Inaccurate or Inconsistent Readings in Spectrophotometric Assays

Users of this compound may experience unreliable results in spectrophotometric assays, particularly those measuring absorbance in the ultraviolet (UV) range. This guide provides a systematic approach to identifying and mitigating interference from this compound.

1. Symptom: High Background Absorbance or Unexpected Results

  • Question: Are you observing an unexpectedly high baseline absorbance, or are your results inconsistent when using this compound?

  • Cause: this compound is known to have strong absorbance in the UV spectrum, which can directly interfere with the detection of other molecules that absorb at similar wavelengths.[1][2][3][4] This is particularly relevant for assays that measure the formation or consumption of products in the UV range, such as the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP) in enolase activity assays, where PEP is detected at 240 nm.[1][5]

  • Troubleshooting Steps:

    • Run a Compound-Only Control: Measure the absorbance of this compound at the assay wavelength in the absence of any other assay components (enzyme, substrate, etc.). This will determine the compound's intrinsic absorbance.

    • Wavelength Scan: If possible, perform a full UV-Vis wavelength scan of this compound to identify its absorbance maxima and minima. This will help in selecting an assay wavelength where the compound's interference is minimal.

    • Consult Known Absorbance Data: Refer to the table below for known absorbance maxima of AP-III-a4.

2. Symptom: Apparent Inhibition or Activation is Not Reproducible in Orthogonal Assays

  • Question: Does this compound show activity in your primary spectrophotometric assay, but this activity cannot be confirmed using a different assay principle?

  • Cause: The observed effect in the spectrophotometric assay may be an artifact of the compound's interference with the optical detection method rather than a true modulation of the biological target.[1][2][3][4]

  • Troubleshooting Steps:

    • Employ an Orthogonal Assay: Validate your findings using an assay that does not rely on UV-Vis spectrophotometry. Examples include:

      • Fluorometric Assays: These assays measure changes in fluorescence and can be less susceptible to interference from compounds that only absorb UV-light. A coupled NADH-linked fluorometric assay has been successfully used to measure enolase activity in the presence of AP-III-a4.[1]

      • NMR-Based Assays: Nuclear Magnetic Resonance (NMR) spectroscopy can directly measure the conversion of substrate to product without being affected by the optical properties of the test compound. A ³¹P NMR-based method has been used to confirm that AP-III-a4 does not directly inhibit enolase activity.[1][2][3][4]

      • Luminescence-Based Assays: These assays measure light produced from a chemical reaction and are generally less prone to interference from colored or UV-absorbing compounds.

    • Analyze Data Critically: If an orthogonal assay does not confirm the initial results, it is highly likely that the spectrophotometric results are due to interference.

Quantitative Data Summary

The following table summarizes the known spectrophotometric properties of this compound.

PropertyWavelength (nm)NotesReference
UV Absorbance Maxima211, 268These are the wavelengths of maximum absorbance for AP-III-a4. Assays conducted near these wavelengths are highly susceptible to interference.[6]
Interference with Enolase Assay240This compound exhibits strong UV absorbance that interferes with the direct spectrophotometric detection of phosphoenolpyruvate (PEP), the product of the enolase reaction. It can also increase the baseline absorbance in this assay.[1][5]

Experimental Protocols

Standard Spectrophotometric Enolase Activity Assay (Prone to Interference)

This protocol is provided to illustrate a common experimental setup that can be affected by this compound.

  • Reagents:

    • Tris buffer (e.g., 50 mM, pH 7.5)

    • Magnesium chloride (MgCl₂) (e.g., 2 mM)

    • 2-Phosphoglycerate (2-PGA) (substrate, e.g., 2.5 mM)

    • Enolase enzyme (e.g., recombinant human ENO1 or ENO2)

    • This compound (test compound) dissolved in a suitable solvent (e.g., DMSO)

    • Vehicle control (e.g., DMSO)

  • Procedure:

    • Prepare a reaction mixture containing Tris buffer, MgCl₂, and enolase enzyme in a UV-transparent cuvette or microplate.

    • Add this compound or vehicle control to the reaction mixture and incubate for a specified period (e.g., 15 minutes) to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the substrate, 2-PGA.

    • Immediately begin monitoring the increase in absorbance at 240 nm, which corresponds to the formation of phosphoenolpyruvate (PEP).

    • Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve.

Alternative Protocol: Coupled Fluorometric NADH-Linked Enolase Assay

This protocol offers an alternative method that avoids direct UV absorbance measurements and is less susceptible to interference by this compound.[1]

  • Reagents:

    • All reagents from the standard spectrophotometric assay.

    • Adenosine diphosphate (ADP)

    • Pyruvate kinase (PK)

    • Lactate dehydrogenase (LDH)

    • Nicotinamide adenine dinucleotide (NADH)

  • Principle: The PEP produced by enolase is used by pyruvate kinase to convert ADP to ATP, generating pyruvate. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD⁺. The decrease in NADH fluorescence is measured.

  • Procedure:

    • Prepare a reaction mixture containing Tris buffer, MgCl₂, ADP, PK, LDH, NADH, and enolase enzyme.

    • Add this compound or vehicle control and incubate.

    • Initiate the reaction by adding 2-PGA.

    • Monitor the decrease in NADH fluorescence (e.g., excitation at 340 nm, emission at 460 nm).

    • The rate of decrease in fluorescence is proportional to the enolase activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, MgCl2, Enzyme) mix Mix Reagents and Compound/Vehicle reagents->mix compound Prepare AP-III-a4 and Vehicle Control compound->mix incubate Incubate mix->incubate start_reaction Add Substrate (2-PGA) incubate->start_reaction measure Measure Absorbance at 240 nm start_reaction->measure analyze Calculate Reaction Velocity measure->analyze

Caption: Standard spectrophotometric enolase assay workflow.

troubleshooting_flowchart decision decision issue issue solution solution start Start: Inconsistent/ High Absorbance Results run_control Run Compound-Only Control at Assay λ start->run_control check_absorbance Does Compound Absorb at Assay λ? run_control->check_absorbance interference_likely Interference is Likely check_absorbance->interference_likely Yes no_absorbance Consider Other Experimental Errors check_absorbance->no_absorbance No run_orthogonal Run Orthogonal Assay (e.g., Fluorescence, NMR) interference_likely->run_orthogonal confirm_activity Does Orthogonal Assay Confirm Activity? run_orthogonal->confirm_activity true_activity Result is Likely True Biological Activity confirm_activity->true_activity Yes false_positive Result is Likely a False Positive Due to Spectrophotometric Interference confirm_activity->false_positive No

Caption: Troubleshooting flowchart for AP-III-a4 interference.

enolase_pathway Glycolysis Glycolysis PGA 2-Phosphoglycerate (2-PGA) Glycolysis->PGA PEP Phosphoenolpyruvate (PEP) PGA->PEP H₂O Enolase Enolase (Target of AP-III-a4) PGA->Enolase Pyruvate Pyruvate PEP->Pyruvate PK Pyruvate Kinase PEP->PK Enolase->PEP PK->Pyruvate

Caption: Simplified enolase step in the glycolysis pathway.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ENOblock)?

A1: this compound, also known as ENOblock, is a small molecule that has been studied as a non-substrate analog inhibitor of the enzyme enolase.[7] It is used in research for cancer and diabetes.[7]

Q2: Why am I seeing strange results in my spectrophotometric assay when using this compound?

A2: this compound has strong intrinsic absorbance in the UV range, with known peaks at 211 nm and 268 nm.[6] If your assay measures absorbance near these wavelengths, the compound itself will contribute to the signal, leading to inaccurate results.[1][2][3][4]

Q3: At what concentration is interference from this compound a problem?

A3: The concentration at which interference becomes significant will depend on the specific assay conditions, including the wavelength, path length, and the extinction coefficient of your analyte of interest. It is recommended to run a compound-only control at the concentrations you plan to use in your experiment to assess the level of interference.

Q4: How can I be sure that the activity I am observing is real and not an artifact?

A4: The best way to confirm your results is to use an orthogonal assay that employs a different detection method.[1] For example, if you observe activity in a UV-Vis spectrophotometric assay, try to reproduce the results using a fluorescence, luminescence, or NMR-based assay. If the activity is not observed in the orthogonal assay, it is likely that your initial findings were due to interference.

Q5: Are there any published studies that have encountered this interference?

A5: Yes, a study by Satani et al. (2016) published in PLOS ONE specifically notes that due to strong UV absorbance, ENOblock interferes with the direct spectrophotometric detection of phosphoenolpyruvate, the product of the enolase reaction.[1][2][3][4]

Q6: Where can I find more information on the chemical properties of this compound?

A6: You can find detailed chemical and physical properties of AP-III-a4 (the free base of the hydrochloride salt) in public databases such as PubChem (CID 24012277).[8] Supplier websites like Cayman Chemical and AdipoGen Life Sciences also provide technical datasheets with this information.[6][9]

References

Cell line specific responses to ENOblock treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ENOblock. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using ENOblock in their experiments. Here you will find troubleshooting guidance and frequently asked questions to address common challenges and clarify the nuanced mechanism of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ENOblock?

A1: Initially reported as a direct inhibitor of the glycolytic enzyme enolase, subsequent studies have shown that ENOblock does not inhibit the enzymatic activity of enolase in vitro.[1][2][3][4][5] The biological effects of ENOblock are now thought to be mediated through the modulation of enolase's non-glycolytic or "moonlighting" functions.[6][7][8][9][10] Evidence suggests that ENOblock can induce the nuclear translocation of enolase, where it acts as a transcriptional repressor of various genes, including those involved in lipid homeostasis, gluconeogenesis, and inflammation.[7][11][12][13]

Q2: Is ENOblock selective for specific cell lines?

A2: The selectivity of ENOblock appears to be context-dependent. In some cancer cell lines, such as ENO1-deleted glioma cells, ENOblock has shown non-selective toxicity at concentrations above 25 µM, affecting cells regardless of their ENO1 status.[4][14] However, in other models, such as those for obesity and type 2 diabetes, ENOblock exhibits more specific effects by modulating metabolic and inflammatory pathways.[6][7][10][11] Cell line-specific responses may be influenced by the particular non-glycolytic functions of enolase that are prominent in that cell type.

Q3: What are the known off-target effects of ENOblock?

A3: While research is ongoing, the primary "off-target" consideration is that the biological effects observed are likely not due to the direct inhibition of enolase's enzymatic activity.[1][2][4] Therefore, researchers should be cautious about attributing results solely to the disruption of glycolysis. The known mechanism involves altering the subcellular localization of enolase and its function as a transcriptional regulator.[7][8][13]

Q4: How does ENOblock treatment affect cell viability and apoptosis?

A4: ENOblock has been shown to reduce cell viability and induce apoptosis in various cancer cell lines.[15] For example, it can decrease the expression of anti-apoptotic proteins like AKT and Bcl-Xl.[15] However, the cytotoxic effects can be non-selective at higher concentrations in some cell types.[4][14]

Troubleshooting Guides

Issue 1: Inconsistent results in enolase activity assays.
  • Problem: My in vitro enolase activity assay does not show inhibition after ENOblock treatment.

  • Cause: This is an expected result. Multiple studies have demonstrated that ENOblock does not inhibit the enzymatic activity of enolase in vitro.[1][2][3][4] Additionally, ENOblock has strong UV absorbance, which can interfere with standard spectrophotometric assays that measure the formation of phosphoenolpyruvate (PEP) at 240 nm.[1][2][4][5][14]

  • Solution:

    • Use an alternative assay: If you need to measure enolase activity, consider using an assay that is not based on UV spectrophotometry, such as a fluorometric NADH-linked assay or ³¹P NMR-based methods, which have been used to demonstrate ENOblock's lack of direct inhibition.[1][4][5]

    • Shift experimental focus: Instead of measuring enzymatic activity, investigate the downstream effects of ENOblock on enolase's non-glycolytic functions. This could include examining changes in gene expression for known enolase targets (e.g., c-Myc, Pck-1, Srebp-1) or assessing the nuclear translocation of enolase via immunofluorescence or western blotting of cellular fractions.[7][11][13]

Issue 2: High levels of non-specific cell death.
  • Problem: ENOblock treatment is causing widespread cell death in my cultures, even in control cell lines.

  • Cause: At higher concentrations (typically >25 µM), ENOblock can exhibit non-selective cytotoxicity.[4][14]

  • Solution:

    • Perform a dose-response curve: Determine the optimal concentration range for your specific cell line where you observe the desired biological effect without inducing excessive, non-specific toxicity. Start with a lower concentration range (e.g., 0.1 - 10 µM).

    • Shorten treatment duration: Consider reducing the incubation time with ENOblock.

    • Include proper controls: Use multiple control cell lines to distinguish between cell line-specific effects and general cytotoxicity. For studies on ENO1-deleted cancers, it is crucial to use an isogenic cell line with ENO1 expression restored as a control.[4][14]

Issue 3: Difficulty interpreting western blot results for enolase.
  • Problem: I am not observing the expected changes in enolase protein levels after ENOblock treatment.

  • Cause: ENOblock does not typically alter the total protein expression of enolase. Instead, it affects its subcellular localization.[7][13]

  • Solution:

    • Perform cellular fractionation: To assess the nuclear translocation of enolase, separate cytoplasmic and nuclear fractions of your cell lysates before running the western blot. You should expect to see an increase in the enolase signal in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction following ENOblock treatment.

    • Use appropriate loading controls: Use loading controls specific to each fraction (e.g., α-tubulin for the cytoplasm and Lamin B or a histone protein for the nucleus).

Data Presentation

Table 1: Summary of Cell Line Responses to ENOblock Treatment

Cell LineGenetic BackgroundENOblock ConcentrationObserved EffectReference(s)
D423 GliomaENO1-deleted>25 µMEradication of cells (non-selective)[4][14]
D423-ENO1ENO1-rescued>25 µMEradication of cells (non-selective)[4][14]
LN319 GliomaENO1 Wild-Type>25 µMEradication of cells (non-selective)[4][14]
HCT116 Colon CancerWild-Type0-10 µMDose-dependent inhibition of cell viability[15]
3T3-L1 PreadipocytesMurine10 µMIncreased nuclear localization of enolase, decreased c-Myc expression[7]
Huh7 HepatocytesHuman10 µMIncreased nuclear localization of enolase[7]

Experimental Protocols

Cell Viability Assay (Crystal Violet)

This protocol is adapted from studies investigating the effect of ENOblock on cell proliferation.[4][14]

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the exponential growth phase during treatment.

  • Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of ENOblock and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 3-7 days).

  • Fixation: Gently wash the cells with PBS, then fix them with 10% formalin for 15 minutes.

  • Staining: Remove the formalin and stain the cells with 0.05% crystal violet solution for 20-30 minutes.

  • Washing: Wash the plate thoroughly with water to remove excess stain and allow it to air dry completely.

  • Dye Extraction: Add a dye extraction solution (e.g., 10% acetic acid) to each well and incubate on a shaker for 15 minutes to solubilize the stain.

  • Quantification: Measure the absorbance at 595 nm using a plate reader. The absorbance is proportional to the number of viable, adherent cells.

Western Blot for Enolase Nuclear Translocation

This protocol is based on the methodology used to demonstrate ENOblock's effect on enolase subcellular localization.[7][13]

  • Cell Treatment: Culture cells to 70-80% confluency and treat with ENOblock or a vehicle control for the desired time (e.g., 48 hours).

  • Cell Lysis and Fractionation:

    • Harvest the cells and wash with ice-cold PBS.

    • Use a commercial nuclear/cytoplasmic fractionation kit according to the manufacturer's instructions to separate the cytoplasmic and nuclear extracts.

  • Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the following primary antibodies diluted in blocking buffer:

    • Anti-enolase antibody

    • Anti-α-tubulin antibody (cytoplasmic loading control)

    • Anti-Lamin B antibody (nuclear loading control)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and visualize the protein bands using an ECL detection reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize the enolase signal to the respective loading control for each fraction.

Visualizations

Caption: Proposed mechanism of ENOblock action.

Troubleshooting_Workflow cluster_yes cluster_no Start Experiment Start: Treat cells with ENOblock Question1 Observe expected biological effect? Start->Question1 Proceed Proceed with downstream analysis (e.g., gene expression, apoptosis assay) Question1->Proceed Yes Question2 What is the issue? Question1->Question2 No Issue1 Inconsistent enolase activity results Question2->Issue1 Issue2 High non-specific cell death Question2->Issue2 Issue3 No change in total enolase expression Question2->Issue3 Solution1 Focus on non-glycolytic functions (e.g., nuclear translocation) Issue1->Solution1 Solution2 Perform dose-response curve & optimize concentration Issue2->Solution2 Solution3 Perform cellular fractionation & check nuclear vs. cytoplasmic levels Issue3->Solution3

Caption: Troubleshooting workflow for ENOblock experiments.

References

Managing cytotoxicity of AP-III-a4 hydrochloride in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AP-III-a4 hydrochloride (also known as ENOblock). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the cytotoxic effects of this compound, particularly in long-term experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a non-substrate analogue inhibitor of enolase, a key enzyme in the glycolysis pathway.[1] Its cytotoxic effects are primarily attributed to the inhibition of enolase's non-glycolytic functions, which are crucial for cancer cell survival and proliferation. This inhibition ultimately leads to the induction of apoptosis.

Q2: How does this compound induce cytotoxicity?

A2: this compound induces apoptosis by modulating key signaling pathways. Specifically, it has been shown to decrease the expression of AKT and Bcl-Xl, which are negative regulators of apoptosis.[1] By inhibiting the PI3K/Akt signaling pathway, this compound promotes programmed cell death.[2][3]

Q3: I am observing high levels of cytotoxicity in my long-term cell culture experiments. What can I do to manage this?

A3: Managing cytotoxicity in long-term studies is crucial. Here are a few strategies you can employ:

  • Dose Optimization: The cytotoxic effects of this compound are dose-dependent.[1] It is recommended to perform a dose-response study to determine the optimal concentration that balances efficacy and acceptable cytotoxicity for your specific cell line and experimental duration.

  • Intermittent Dosing: Instead of continuous exposure, consider an intermittent dosing schedule. For example, you could treat the cells for a specific period, followed by a drug-free recovery period. This can help reduce the cumulative toxic effects. The duration of exposure is a critical determinant of drug-induced cytotoxicity.[4]

  • Lower, Non-Lethal Doses: For long-term studies aiming to investigate chronic effects rather than acute cytotoxicity, using lower, non-lethal concentrations of the compound is advisable.

  • Monitor Cell Health: Regularly monitor cell viability and morphology throughout the experiment to detect early signs of excessive cytotoxicity.

Q4: Can I use cytoprotective agents in combination with this compound?

A4: The use of cytoprotective agents should be approached with caution, as they may interfere with the intended mechanism of action of this compound, which is to induce apoptosis in cancer cells. If you are working with co-culture models or trying to protect non-cancerous cells, the selection of a cytoprotective agent would need to be carefully considered and validated to ensure it does not compromise the experimental outcomes.[5][6]

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a consistent number of cells is seeded in each well. For a 96-well plate, a density of 5,000-10,000 cells per well is a common starting point, but this should be optimized for your specific cell line.[7]

  • Possible Cause: Edge effects in the microplate.

    • Solution: To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the peripheral wells with sterile PBS or media.

  • Possible Cause: Interference of the compound with the assay.

    • Solution: Run proper controls, including wells with the compound but no cells, to check for any direct interaction of this compound with the assay reagents (e.g., MTT formazan).

Issue 2: Unexpectedly Low Cytotoxicity
  • Possible Cause: Sub-optimal drug concentration.

    • Solution: Re-evaluate the concentration of this compound used. Refer to the IC50 values for your cell line or a similar one as a starting point for your dose-response experiments.

  • Possible Cause: Cell line resistance.

    • Solution: Some cell lines may exhibit intrinsic or acquired resistance. Confirm the expression and activity of enolase in your cell line.

  • Possible Cause: Incorrect assay timing.

    • Solution: The cytotoxic effects are time-dependent. Ensure the incubation time is sufficient for the compound to induce a measurable response. For some compounds, longer exposure times are necessary to observe cytotoxicity.[8][9]

Quantitative Data

Table 1: Reported IC50 Values for AP-III-a4 (ENOblock)

Cell LineConcentration RangeIncubation TimeIC50Reference
General (Enolase Inhibition)--0.576 µM[1]
HCT1160-10 µM24 hDose-dependent inhibition[1]

Note: IC50 values can vary significantly between cell lines and experimental conditions. It is highly recommended to determine the IC50 for your specific cell line and assay conditions.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted for a 96-well plate format.

Materials:

  • Cells in culture

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide) or other suitable solvent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add various concentrations of this compound to the wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT stock solution to each well.[7]

  • Formazan Formation: Incubate the plate for 2-5 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • Cells in culture

  • This compound

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: Prepare the following controls as per the kit manufacturer's instructions:

    • Spontaneous LDH release (untreated cells)

    • Maximum LDH release (cells treated with a lysis buffer provided in the kit)

    • Background control (medium only)

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 3 minutes.[10]

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[10] Add 50 µL of the LDH reaction mixture to each well.[10]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[10]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[10]

  • Calculation: Calculate the percentage of cytotoxicity according to the kit's instructions, using the absorbance values from the different controls.

Visualizations

AP_III_a4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates AP_III_a4 This compound (ENOblock) Enolase Enolase AP_III_a4->Enolase inhibits AP_III_a4->PI3K indirectly inhibits Akt Akt (Protein Kinase B) AP_III_a4->Akt indirectly inhibits Bcl_xl Bcl-xL AP_III_a4->Bcl_xl indirectly inhibits Apoptosis Apoptosis AP_III_a4->Apoptosis promotes Enolase->PI3K activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 converts to PIP3->Akt activates Akt->Bcl_xl activates (anti-apoptotic) Bcl_xl->Apoptosis inhibits

Caption: this compound signaling pathway leading to apoptosis.

Troubleshooting_Workflow start Start: High Cytotoxicity in Long-Term Study q1 Is the dose optimized for long-term exposure? start->q1 action1 Perform dose-response and time-course experiments. q1->action1 No q2 Is continuous exposure necessary? q1->q2 Yes a1_yes Yes a1_no No action1->q1 action2 Test intermittent dosing schedules. q2->action2 No q3 Are you using the lowest effective concentration? q2->q3 Yes a2_yes Yes a2_no No action2->q3 action3 Titrate down to the lowest concentration that gives the desired biological effect. q3->action3 No end Monitor cell health (viability, apoptosis) regularly. q3->end Yes a3_yes Yes a3_no No action3->end

Caption: Troubleshooting workflow for managing high cytotoxicity.

References

Validation & Comparative

Validating Enolase Inhibition: A Comparative Guide to AP-III-a4 Hydrochloride and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AP-III-a4 hydrochloride (also known as ENOblock) with other prominent enolase inhibitors, supported by experimental data. Enolase, a key glycolytic enzyme, has emerged as a therapeutic target in various diseases, including cancer and diabetes. Validating the efficacy and mechanism of action of its inhibitors is crucial for advancing drug development.

Executive Summary

This guide compares this compound against two alternative enolase inhibitors: phosphonoacetohydroxamate (PhAH) and SF2312. While this compound was initially reported as a direct enolase inhibitor, subsequent studies have raised questions about its mechanism, suggesting its biological effects may be indirect[1][2][3][4]. In contrast, PhAH and SF2312 are well-characterized active-site inhibitors of enolase[5][6][7]. This guide presents available data on their inhibitory activity, target engagement, and cellular effects, along with the experimental protocols used for their validation.

Performance Comparison of Enolase Inhibitors

The following table summarizes the reported inhibitory concentrations of this compound, phosphonoacetohydroxamate, and SF2312 against enolase. It is important to note that these values are derived from various studies and may not be directly comparable due to differing experimental conditions.

InhibitorTarget(s)IC50 / KiCell-Based ActivityReference(s)
This compound (ENOblock) Reported as EnolaseIC50: 0.576 µMInhibits cancer cell migration and invasion; Induces apoptosis; Affects glucose uptake.[8][9][10][11]
Phosphonoacetohydroxamate (PhAH) Enolase 1 (ENO1) & Enolase 2 (ENO2)IC50: 53.2 nM (hENO1), 62.3 nM (hENO2)Selectively toxic to ENO1-deleted glioblastoma cells.[12]
SF2312 Enolase 1 (ENO1) & Enolase 2 (ENO2)IC50: 37.9 nM (hENO1), 42.5 nM (hENO2)Selectively toxic to ENO1-deleted glioma cells.[6][13][14]

Experimental Protocols

Accurate validation of enolase inhibition requires robust experimental protocols. Below are detailed methodologies for key assays cited in the evaluation of these inhibitors.

Enolase Activity Assay (Coupled Spectrophotometric/Fluorometric)

This assay measures the enzymatic activity of enolase by coupling the production of phosphoenolpyruvate (PEP) to the oxidation of NADH.

Principle: Enolase converts 2-phosphoglycerate (2-PG) to PEP. Pyruvate kinase (PK) then transfers a phosphate group from PEP to ADP to form pyruvate and ATP. Lactate dehydrogenase (LDH) reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in NADH is monitored spectrophotometrically at 340 nm or fluorometrically at an excitation of 340 nm and an emission of 460 nm[15][16][17].

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 150 mM KCl) containing 2 mM ADP, 0.2 mM NADH, 5 units/mL PK, and 10 units/mL LDH.

  • Inhibitor Incubation: Add the enolase inhibitor (e.g., this compound, PhAH, or SF2312) at various concentrations to wells of a microplate containing purified enolase or cell lysate. Incubate for a predetermined time (e.g., 15 minutes) at room temperature.

  • Initiation of Reaction: Start the reaction by adding the substrate, 2-PG (e.g., to a final concentration of 1 mM).

  • Data Acquisition: Immediately measure the decrease in absorbance at 340 nm or fluorescence in a kinetic mode for 20-60 minutes at 25°C[4][18].

  • Data Analysis: Calculate the rate of NADH depletion. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to validate direct target engagement of a compound in a cellular environment.

Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its thermal stability. This change in thermal stability is detected by heating the cells or cell lysate to various temperatures and quantifying the amount of soluble protein remaining[17][19][20][21][22][23][24][25].

Protocol:

  • Cell Treatment: Treat intact cells with the inhibitor or vehicle control for a specific duration.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Quantification of Soluble Protein: Collect the supernatant and quantify the amount of soluble target protein using methods like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

Visualizing Pathways and Workflows

Glycolysis and the Role of Enolase

Enolase catalyzes the ninth step in glycolysis, the conversion of 2-phosphoglycerate to phosphoenolpyruvate. Inhibition of enolase is expected to disrupt this central metabolic pathway.

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP BPG13 1,3-Bisphosphoglycerate GAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Enolase_Moonlighting cluster_glycolysis Glycolysis cluster_cell_surface Cell Surface cluster_nucleus Nucleus 2-PG 2-PG PEP PEP 2-PG->PEP Enolase Enolase_surface Enolase (Plasminogen Receptor) Plasminogen Plasminogen Enolase_surface->Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation ECM Degradation ECM Degradation Plasmin->ECM Degradation Invasion & Metastasis Invasion & Metastasis ECM Degradation->Invasion & Metastasis Enolase_nucleus Enolase (Transcriptional Regulator) Gene Expression Gene Expression Enolase_nucleus->Gene Expression Cell Proliferation\n& Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation\n& Survival Inhibitor Inhibitor Inhibitor->2-PG Blocks Inhibitor->Enolase_surface May Affect Inhibitor->Enolase_nucleus May Affect Experimental_Workflow start Putative Enolase Inhibitor enzymatic_assay In Vitro Enolase Activity Assay start->enzymatic_assay target_engagement Cellular Thermal Shift Assay (CETSA) enzymatic_assay->target_engagement If active cell_based_assays Cell-Based Phenotypic Assays target_engagement->cell_based_assays If target engaged downstream_analysis Downstream Signaling Analysis (e.g., Western Blot) cell_based_assays->downstream_analysis conclusion Validated Enolase Inhibitor downstream_analysis->conclusion

References

A Comparative Analysis of ENOblock and SF2312 in Glioma Cell Lines: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of two compounds, ENOblock and SF2312, that have been investigated for their potential therapeutic effects in glioma cell lines. The information presented here is intended for researchers, scientists, and professionals in drug development, offering an objective analysis based on available experimental data.

Executive Summary

The study of metabolic pathways in cancer, particularly glycolysis, has opened new avenues for therapeutic intervention. Gliomas, known for their aggressive nature, often exhibit metabolic reprogramming. Two compounds, ENOblock and SF2312, have been evaluated in the context of targeting the glycolytic enzyme enolase in glioma. However, experimental evidence reveals a stark contrast in their mechanisms of action and specificity.

SF2312, a natural phosphonate antibiotic, is a potent and specific inhibitor of the enolase enzyme.[1][2][3][4] It demonstrates significant selective toxicity against glioma cells that have a homozygous deletion of the ENO1 gene, a condition that makes them highly dependent on the remaining ENO2 isoform for survival.[1][2][3][5] This "collateral lethality" approach has shown promise in preclinical studies.

Conversely, while initially reported as an enolase inhibitor, subsequent and more rigorous investigations have demonstrated that ENOblock does not inhibit the enzymatic activity of enolase.[5][6][7] Its observed cytotoxicity in glioma cell lines is non-selective and independent of the cells' ENO1 status, suggesting an alternative, off-target mechanism of action.[5][6][8]

Comparative Efficacy and Selectivity

The differential effects of ENOblock and SF2312 on glioma cell viability are most evident when comparing their activity in ENO1-deleted versus ENO1-intact or ENO1-rescued cell lines.

CompoundTargetMechanism of ActionSelectivity for ENO1-Deleted Glioma Cells
ENOblock Disputed; Not EnolaseNot via direct enolase inhibition[5][6][7]No selective toxicity observed[5][6][8]
SF2312 Enolase (ENO1 and ENO2)Active site inhibitor of enolase[3][5]Strong selective toxicity[1][2][3][5]
Table 1: In Vitro Cytotoxicity of ENOblock vs. SF2312 in Glioma Cell Lines
Cell LineENO1 StatusTreatmentConcentrationEffectReference
D423DeletedENOblock (7 days)>25 µMEradication of cells[5]
D423 ENO1-rescuedIntact (rescued)ENOblock (7 days)>25 µMEradication of cells[5]
LN319Intact (Wild-Type)ENOblock (7 days)>25 µMEradication of cells[5]
D423DeletedSF2312 (7 days)Up to 100 µMStrong selective toxicity[5]
D423 ENO1-rescuedIntact (rescued)SF2312 (7 days)Up to 100 µMMinimally affected[5]
LN319Intact (Wild-Type)SF2312 (7 days)Up to 100 µMMinimally affected[5]
D423DeletedSF2312 (2 weeks)Low µM rangeInhibition of proliferation[3]
D423 ENO1-rescuedIntact (rescued)SF2312 (2 weeks)>200 µMInhibition of proliferation[3]
D423DeletedSF2312 (72 hours, hypoxia)>6.25 µMEradication of cells[3]

Mechanism of Action and Pathway Analysis

The fundamental difference between SF2312 and ENOblock lies in their interaction with the glycolytic pathway. SF2312 directly inhibits enolase, leading to a predictable metabolic shift. In contrast, the biological effects of ENOblock are not attributable to enolase inhibition.

SF2312: Targeted Inhibition of Glycolysis

SF2312 acts as a potent inhibitor of enolase, the enzyme that catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP) in the glycolytic pathway. In glioma cells with ENO1 deletion, the sole reliance on the ENO2 isoform makes them particularly vulnerable to this inhibition. This targeted action blocks glycolysis, leading to energy depletion and cell death.

cluster_glycolysis Glycolytic Pathway cluster_inhibition Inhibitor Action cluster_outcome Metabolic Consequences Glucose Glucose G6P G6P Glucose->G6P Multiple Steps F6P F6P G6P->F6P Multiple Steps F16BP F16BP F6P->F16BP Multiple Steps DHAP_G3P Glyceraldehyde-3-P F16BP->DHAP_G3P Multiple Steps 13BPG 13BPG DHAP_G3P->13BPG Multiple Steps 3PGA 3PGA 13BPG->3PGA Multiple Steps 2PGA 2-Phosphoglycerate 3PGA->2PGA Multiple Steps PEP Phosphoenolpyruvate 2PGA->PEP Enolase (ENO1/ENO2) Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate SF2312 SF2312 Enolase SF2312->Enolase Inhibits 2PGA_accumulation Accumulation of 2-PGA PEP_depletion Depletion of PEP and Lactate

Mechanism of SF2312 Action
ENOblock: An Off-Target or Alternative Mechanism

ENOblock ENOblock Enolase Enolase Activity ENOblock->Enolase No Inhibition UnknownTarget Unknown Target(s) / Pathway(s) ENOblock->UnknownTarget Interacts CellDeath Non-selective Cell Death UnknownTarget->CellDeath start Seed Glioma Cells in 96-well Plates treat Add ENOblock or SF2312 (various concentrations) start->treat incubate Incubate for 7 days (normoxia) or 3 days (hypoxia) treat->incubate wash_fix Wash with PBS and Fix with Formalin incubate->wash_fix stain Stain with Crystal Violet wash_fix->stain extract Wash, Dry, and Extract Dye with Acetic Acid stain->extract read Measure Absorbance at 595 nm extract->read

References

A Head-to-Head Battle of Enolase Inhibitors: AP-III-a4 Hydrochloride vs. Phosphonoacetohydroxamate

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of metabolic regulators with therapeutic potential, the glycolytic enzyme enolase has emerged as a compelling target for drug development, particularly in oncology and metabolic diseases. Among the molecules designed to inhibit enolase activity, AP-III-a4 hydrochloride, also known as ENOblock, and phosphonoacetohydroxamate have garnered significant attention. This guide provides a comprehensive comparison of their efficacy, mechanisms of action, and the experimental data supporting their use, tailored for researchers, scientists, and drug development professionals.

At a Glance: Key Efficacy Parameters

A critical aspect of evaluating any inhibitor is its potency. The available data, summarized below, reveals a stark contrast in the inhibitory capabilities of this compound and phosphonoacetohydroxamate against their target, enolase.

InhibitorParameterValueNotes
This compound (ENOblock) IC500.576 µM[1]Represents the concentration required to inhibit 50% of enolase activity in vitro.
Phosphonoacetohydroxamate Ki~15 pM[2]Indicates an extremely high binding affinity to enolase.

Note: A lower value indicates higher potency. The picomolar (pM) affinity of phosphonoacetohydroxamate suggests it is orders of magnitude more potent as a direct enolase inhibitor than this compound, which has an IC50 in the micromolar (µM) range.

Mechanism of Action: A Tale of Two Inhibitors

While both compounds have been investigated for their effects on enolase, their proposed mechanisms of action and the supporting evidence differ significantly.

Phosphonoacetohydroxamate: A Potent, Direct Inhibitor

Phosphonoacetohydroxamate is a classic example of a potent, transition-state analogue inhibitor of enolase.[3] Its chemical structure mimics the presumed intermediate of the enzymatic reaction that converts 2-phospho-D-glycerate (2-PG) to phosphoenolpyruvate (PEP).[3] This high structural similarity allows it to bind with extremely high affinity to the active site of enolase, effectively blocking the substrate from binding and halting the glycolytic pathway.[2][3]

This compound (ENOblock): A Controversial Mechanism

The mechanism of action for AP-III-a4, or ENOblock, is a subject of scientific debate. Initially reported as a direct, non-substrate analogue inhibitor of enolase, subsequent studies have presented conflicting evidence.[4][5][6]

One line of research suggests that ENOblock directly binds to enolase to inhibit its activity and that this inhibition leads to downstream effects such as the suppression of cancer cell proliferation, migration, and invasion.[1] Further studies have indicated that ENOblock can induce the nuclear translocation of enolase, where it then acts as a transcriptional repressor, affecting genes involved in adipogenesis, gluconeogenesis, and inflammation.[7][8]

However, a separate investigation using multiple in vitro assays, including a novel 31P NMR-based method, found no evidence that ENOblock directly inhibits the enzymatic activity of enolase.[5][6] This study suggests that the observed biological effects of ENOblock may be due to off-target mechanisms rather than direct enolase inhibition.[5][6]

Signaling Pathways and Cellular Effects

The downstream consequences of enolase inhibition, whether direct or indirect, are central to the therapeutic potential of these compounds.

Phosphonoacetohydroxamate's Impact on Glycolysis

By potently inhibiting enolase, phosphonoacetohydroxamate directly disrupts glycolysis, a fundamental metabolic pathway for energy production. In cancer cells, which often exhibit a high glycolytic rate (the Warburg effect), this disruption can lead to energy depletion and ultimately, cell death.

Phosphonoacetohydroxamate Signaling Pathway cluster_cell Cancer Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Enolase Enolase Glycolysis->Enolase PEP Phosphoenolpyruvate (PEP) Enolase->PEP Inhibited ATP ATP Production PEP->ATP Cell_Growth Cell Growth & Proliferation ATP->Cell_Growth Phosphonoacetohydroxamate Phosphonoacetohydroxamate Phosphonoacetohydroxamate->Enolase

Phosphonoacetohydroxamate directly inhibits enolase, blocking glycolysis.

The Multifaceted Effects of ENOblock

The reported effects of ENOblock extend beyond simple glycolytic inhibition and suggest a role in modulating gene expression. By inducing the nuclear translocation of enolase, ENOblock is proposed to repress the transcription of key regulators of lipid homeostasis (Srebp-1a and Srebp-1c), gluconeogenesis (Pck-1), and inflammation (Tnf-α and Il-6).[7] This transcriptional repression could explain its observed effects in models of obesity and type 2 diabetes.[7][8]

ENOblock's Proposed Signaling Pathway cluster_cell Cell ENOblock ENOblock (AP-III-a4) Enolase_cyto Cytoplasmic Enolase ENOblock->Enolase_cyto Induces translocation Enolase_nuc Nuclear Enolase Enolase_cyto->Enolase_nuc Transcription_Repression Transcriptional Repression Enolase_nuc->Transcription_Repression Target_Genes Target Genes (Srebp-1, Pck-1, Tnf-α, Il-6) Transcription_Repression->Target_Genes

ENOblock is proposed to induce enolase nuclear translocation and transcriptional repression.

Experimental Protocols

To facilitate the replication and further investigation of the findings discussed, detailed methodologies for key experiments are outlined below.

Enolase Inhibition Assay (Spectrophotometric)

This assay measures the enzymatic activity of enolase by monitoring the production of phosphoenolpyruvate (PEP), which absorbs light at 240 nm.

Workflow:

Enolase Inhibition Assay Workflow Start Prepare reaction mixture: - Buffer (e.g., Tris-HCl) - MgCl2 - Enolase enzyme Incubate Incubate with inhibitor (AP-III-a4 or Phosphonoacetohydroxamate) or vehicle control Start->Incubate Add_Substrate Initiate reaction by adding 2-phospho-D-glycerate (2-PG) Incubate->Add_Substrate Measure Monitor absorbance at 240 nm over time Add_Substrate->Measure Analyze Calculate initial reaction rates and determine % inhibition Measure->Analyze

A generalized workflow for a spectrophotometric enolase inhibition assay.

Detailed Steps:

  • Reaction Mixture Preparation: In a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), combine purified enolase enzyme and a cofactor such as MgCl2 (final concentration ~1 mM).

  • Inhibitor Incubation: Add varying concentrations of the test inhibitor (this compound or phosphonoacetohydroxamate) or a vehicle control to the reaction mixture. Incubate for a predetermined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate, 2-phospho-D-glycerate (2-PG), to a final concentration of approximately 2 mM.

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 240 nm using a spectrophotometer. Record readings at regular intervals for a set duration.

  • Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. The percentage of inhibition is determined by comparing the rates of the inhibitor-treated samples to the vehicle control. The IC50 value can then be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is often used as an indicator of cell viability.

Workflow:

MTT Cell Viability Assay Workflow Seed_Cells Seed cells in a 96-well plate and allow to adhere overnight Treat_Cells Treat cells with varying concentrations of the inhibitor Seed_Cells->Treat_Cells Incubate Incubate for a specified duration (e.g., 24, 48, or 72 hours) Treat_Cells->Incubate Add_MTT Add MTT reagent to each well and incubate for 2-4 hours Incubate->Add_MTT Solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Add_MTT->Solubilize Measure_Absorbance Measure absorbance at ~570 nm Solubilize->Measure_Absorbance

A typical workflow for an MTT-based cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate the desired cell line in a 96-well plate at a predetermined density and allow the cells to attach and grow overnight in a suitable culture medium.

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or phosphonoacetohydroxamate. Include a vehicle-only control.

  • Incubation: Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • MTT Addition: Following the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Conclusion: A Potent Inhibitor and a Controversial Modulator

The comparison between this compound and phosphonoacetohydroxamate reveals two compounds with distinct profiles. Phosphonoacetohydroxamate stands out as an exceptionally potent, direct inhibitor of enolase, making it a valuable tool for studying the direct consequences of glycolytic inhibition. Its high affinity, however, may present challenges in terms of achieving selectivity and minimizing off-target effects in a complex biological system.

In contrast, this compound (ENOblock) presents a more complex and debated picture. While initially identified as an enolase inhibitor, the conflicting evidence regarding its direct enzymatic inhibition suggests that its biological effects may be mediated through alternative or multiple mechanisms, including the modulation of enolase's non-glycolytic, or "moonlighting," functions. This potential for pleiotropic effects makes ENOblock an interesting probe for exploring the broader biological roles of enolase but also necessitates careful interpretation of experimental results.

For researchers aiming to specifically and potently inhibit the enzymatic activity of enolase, phosphonoacetohydroxamate is the clear choice. For those interested in the non-canonical functions of enolase and its role in transcriptional regulation, this compound, despite the controversy, may offer a unique, albeit complex, avenue of investigation. Further research is imperative to unequivocally elucidate the precise molecular mechanisms underlying the biological activities of ENOblock.

References

Comparative Efficacy and Cross-Reactivity of AP-III-a4 Hydrochloride (ENOblock): A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AP-III-a4 hydrochloride, also known as ENOblock, with other known enolase inhibitors. It addresses the current scientific discussion regarding its mechanism of action and presents supporting experimental data to offer an objective overview for research and drug development applications.

Executive Summary

This compound (ENOblock) was initially identified as a novel, non-substrate analogue inhibitor of the glycolytic enzyme enolase, with a reported IC50 of 0.576 µM.[1] It has been shown to induce cancer cell death, particularly under hypoxic conditions, and inhibit cell migration and invasion.[1] However, a significant controversy exists in the scientific literature regarding its direct enzymatic inhibition of enolase. Subsequent research has suggested that this compound may not directly inhibit enolase activity in vitro and that its biological effects could be attributable to off-target effects or modulation of enolase's non-glycolytic, or "moonlighting," functions.[2][3][4] This guide presents the available data for this compound alongside that of well-characterized enolase inhibitors to aid researchers in making informed decisions for their studies.

Comparative Analysis of Enolase Inhibitors

The following table summarizes the quantitative data for this compound and alternative enolase inhibitors. This comparison highlights the differences in potency and selectivity among these compounds.

CompoundTarget(s)IC50/KiSelectivityReference(s)
This compound (ENOblock) Reported as EnolaseIC50: 0.576 µMNot well-characterized; mechanism is debated.[1]
SF2312 ENO1, ENO2IC50: 37.9 nM (ENO1), 42.5 nM (ENO2)Pan-enolase inhibitor[5][6][7][8]
Hex ENO1, ENO2Ki: 269.4 nM (ENO1), 74.4 nM (ENO2)~3.6-fold selective for ENO2[9][10]
POMHEX ENO1, ENO2IC50: ~30 nM (in ENO1-deleted cells)Prodrug of Hex with enhanced cell permeability.[11][12][13]
Phosphonoacetohydroxamate (PhAH) EnolasepM affinityPotent pan-enolase inhibitor[5]

The Controversy Surrounding this compound's Mechanism of Action

The primary point of contention revolves around whether this compound directly inhibits the enzymatic activity of enolase.

  • Initial Findings: A 2013 study in ACS Chemical Biology reported that ENOblock directly binds to enolase and inhibits its activity, leading to anticancer effects.[14]

  • Contradictory Evidence: A 2016 study published in PLOS One by Satani et al. presented evidence that this compound does not inhibit enolase activity in three different in vitro assays (NADH-coupled, direct spectrophotometric, and 31P NMR).[2][3] The authors suggested that the strong UV absorbance of the compound might interfere with spectrophotometric assays and that its biological effects are likely due to mechanisms other than direct enolase inhibition.[2][3]

  • Alternative Hypothesis - Moonlighting Functions: Some research suggests that this compound may modulate the non-glycolytic "moonlighting" functions of enolase, such as its role in transcriptional regulation.[4][15] This could explain its biological effects without direct enzymatic inhibition.

This ongoing debate underscores the importance of careful experimental design and the use of multiple, orthogonal assays when studying the mechanism of action of small molecules.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of enolase inhibitors are provided below.

Enolase Activity Assays

a) Spectrophotometric Assay

This assay measures the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP) by monitoring the increase in absorbance at 240 nm.[16]

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM imidazole-HCl, pH 6.8, 2.0 mM MgSO4, 400 mM KCl).

  • Procedure:

    • Add purified enolase (3–9 units) to the reaction buffer in the presence or absence of the test inhibitor.

    • Initiate the reaction by adding 1 µmol of 2-PG.

    • Measure the absorbance at 240 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the rate of PEP formation. The molar extinction coefficient for PEP at 240 nm is approximately 1520 M⁻¹cm⁻¹.[16]

b) NADH-Coupled Assay

This is a continuous-rate spectrophotometric assay that couples the production of pyruvate from PEP to the oxidation of NADH.[17]

  • Reagents:

    • Lysis Buffer (e.g., RIPA or NP-40 buffer).

    • Reaction Buffer containing ADP, pyruvate kinase (PK), lactate dehydrogenase (LDH), and NADH.

  • Procedure:

    • Prepare cell lysates and determine protein concentration.

    • In a 96-well plate, add cell lysate to the reaction buffer (without 2-PG).

    • Initiate the reaction by adding 2-PG.

    • Measure the decrease in NADH fluorescence (Excitation: 360 nm, Emission: 460 nm) over time.[17]

  • Data Analysis: The rate of decrease in NADH fluorescence is proportional to enolase activity.

Cell Viability Assay (Trypan Blue Exclusion)

This method distinguishes between viable and non-viable cells based on membrane integrity.[18][19][20][21][22]

  • Cell Preparation: Culture cells to the desired confluence and treat with the test compound for the specified duration.

  • Staining:

    • Harvest cells and resuspend in a serum-free medium or PBS.

    • Mix one part of the cell suspension with one part of 0.4% trypan blue solution.

    • Incubate for 3-5 minutes at room temperature.

  • Counting:

    • Load the mixture onto a hemocytometer.

    • Count the number of unstained (viable) and blue-stained (non-viable) cells under a microscope.

  • Calculation:

    • Percent Viability = (Number of viable cells / Total number of cells) x 100.[19]

Zebrafish Xenograft Model for Metastasis

This in vivo model is used to assess the anti-metastatic potential of compounds.[23][24][25][26][27]

  • Cell Preparation: Label cancer cells with a fluorescent dye (e.g., CM-Dil).[26]

  • Microinjection:

    • Anesthetize 48-hour post-fertilization zebrafish embryos.

    • Microinject the fluorescently labeled cancer cells into the yolk sac or perivitelline space.[23][26]

  • Treatment: Incubate the injected embryos in water containing the test compound or vehicle control.

  • Imaging and Analysis:

    • At specified time points (e.g., 4 days post-injection), anesthetize the embryos and image them using a fluorescence microscope.[23]

    • Quantify the dissemination of fluorescent cancer cells from the primary injection site to other parts of the embryo to assess metastasis.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Assessing Enolase Inhibition

G cluster_0 In Vitro Enzymatic Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Model assay1 Spectrophotometric Assay (Absorbance at 240nm) assay2 NADH-Coupled Assay (Fluorescence) assay3 31P NMR Assay cell_viability Cell Viability (Trypan Blue) cell_migration Migration/Invasion Assay zebrafish Zebrafish Xenograft (Metastasis) compound AP-III-a4 HCl or Alternative Inhibitor compound->assay1 compound->assay2 compound->assay3 compound->cell_viability compound->cell_migration compound->zebrafish

Caption: Workflow for evaluating enolase inhibitors.

Simplified Glycolysis Pathway and Enolase Inhibition

G Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP DHAP_G3P DHAP / G3P F16BP->DHAP_G3P BPG 1,3-Bisphosphoglycerate DHAP_G3P->BPG PG3 3-Phosphoglycerate BPG->PG3 PG2 2-Phosphoglycerate PG3->PG2 Enolase Enolase (ENO1/2/3) PG2->Enolase PEP Phosphoenolpyruvate Pyruvate Pyruvate PEP->Pyruvate Enolase->PEP Inhibitor Enolase Inhibitor (e.g., SF2312, Hex) Inhibitor->Enolase

Caption: Inhibition of the glycolytic pathway at the enolase step.

Conclusion

The available evidence on this compound (ENOblock) presents a complex picture. While it demonstrates clear biological activity in cellular and in vivo models, its primary mechanism of action remains a subject of scientific debate. Researchers considering the use of this compound should be aware of the controversy surrounding its direct inhibition of enolase and consider its potential off-target effects. For studies requiring specific and well-characterized inhibition of enolase, alternative compounds such as SF2312 and HEX/POMHEX offer more defined mechanisms of action and selectivity profiles. The experimental protocols and comparative data provided in this guide are intended to assist researchers in designing rigorous experiments and interpreting their results in the context of the current scientific landscape.

References

An Independent Verification of ENOblock's Anti-Cancer Effects: A Comparative Guide to Enolase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alpha-enolase (ENO1) is a critical glycolytic enzyme that is frequently overexpressed in a wide range of human cancers, contributing to the metabolic reprogramming known as the "Warburg effect".[1][2] Beyond its role in glycolysis, ENO1 also exhibits non-glycolytic or "moonlighting" functions, acting as a cell surface plasminogen receptor to promote cancer cell invasion and metastasis.[3][4] These dual roles make ENO1 a compelling target for cancer therapy. One therapeutic strategy, known as "collateral lethality," targets the redundant ENO1 paralogue, ENO2, in cancers that have a homozygous deletion of the ENO1 gene, leading to selective cancer cell death.[5][6]

This guide provides an objective comparison of ENOblock, a molecule initially reported as an ENO1 inhibitor, with validated enolase inhibitors. It addresses the controversy surrounding ENOblock's mechanism of action and presents supporting experimental data for alternative compounds, providing a clear resource for researchers in oncology and drug development.

ENOblock: A Controversial Beginning

ENOblock (also known as AP-III-a4) was first identified as a small molecule that could directly bind to and inhibit enolase activity, with a reported IC50 of approximately 0.6 µM.[7][8] The initial study suggested that ENOblock could inhibit cancer cell metastasis in vivo, positioning it as a promising anti-cancer agent.[9]

However, subsequent independent verification has challenged these initial findings. A 2016 study by Satani et al. provided compelling evidence that ENOblock does not inhibit the enzymatic activity of enolase in vitro across three different assay types, including a novel ³¹P NMR-based method designed to avoid optical interference.[7][10][11] The researchers suggested that the strong UV absorbance of ENOblock interferes with the standard spectrophotometric assay, which relies on detecting the formation of the product phosphoenolpyruvate (PEP).[8]

Furthermore, unlike established enolase inhibitors, ENOblock did not demonstrate selective toxicity towards glioma cells with a homozygous deletion of ENO1, a key characteristic expected of a true enolase inhibitor in the context of collateral lethality.[8][10] While the biological effects attributed to ENOblock are not disputed, the evidence indicates that these effects are likely caused by mechanisms other than the direct inhibition of enolase enzymatic activity.[7][11]

Validated Enolase Inhibitors: Alternative Therapeutic Strategies

In contrast to the ambiguity surrounding ENOblock, other small molecules have been rigorously validated as potent and selective enolase inhibitors. These compounds serve as crucial tools for studying enolase function and represent more promising therapeutic candidates.

SF2312: A Natural Phosphonate Inhibitor

SF2312 is a natural phosphonate antibiotic that has been identified as a highly potent, low-nanomolar inhibitor of enolase.[12][13] It shows strong selective toxicity against ENO1-deleted glioma cells, effectively inhibiting proliferation and inducing apoptosis.[12]

POMHEX: A Potent and Cell-Permeable Prodrug

To improve upon existing inhibitors, researchers developed HEX, an inhibitor with a preference for the ENO2 isoform.[5] To enhance cell permeability, a pivaloyloxymethyl (POM) prodrug version, named POMHEX, was created.[5][14] POMHEX is biologically inactive until it is metabolized into the active inhibitor, HEX, within the cell.[15] This strategy has proven highly effective, with POMHEX selectively killing ENO1-deleted glioma cells at low nanomolar concentrations and even eradicating intracranial tumors in mouse models.[5][6][15]

Quantitative Data Comparison

The following tables summarize the available quantitative data for ENOblock and validated enolase inhibitors.

Table 1: Comparison of In Vitro Efficacy of Enolase Inhibitors

InhibitorCancer Cell LineENO1 StatusReported IC50 / PotencyKey FindingCitation(s)
ENOblock HCT116 (Colon)Wild-Type~0.6 µM (enzymatic assay)Initial report of enolase inhibition.[7][8]
ENOblock D423 (Glioma)Deleted>25 µM (cell viability)Non-selective toxicity; did not inhibit enolase in enzymatic assays.[8]
ENOblock LN319 (Glioma)Wild-Type>25 µM (cell viability)Equal toxicity regardless of ENO1 status.[8]
SF2312 D423 (Glioma)DeletedLow µM range (cell viability)Strong selective toxicity towards ENO1-deleted cells.[12]
POMHEX D423 (Glioma)Deleted~35 nM (cell viability)>40-fold more potent than its parent compound (HEX).[5][16]
POMHEX D423 ENO1 (Glioma)RescuedHigh µM rangeSelectivity is maintained against cells with restored ENO1.[5]

Table 2: Comparison of In Vivo Efficacy of Enolase Inhibitors

InhibitorCancer ModelDosing RegimenOutcomeCitation(s)
ENOblock Zebrafish embryoNot specifiedInhibited cancer cell metastasis.[9]
POMHEX Orthotopic Intracranial Glioma (Mouse)Not specifiedEradication of intracranial tumors; mice remained recurrence-free.[16][17]
HEX Orthotopic Intracranial Glioma (Mouse)Not specifiedNear complete tumor growth suppression; some tumor regression.[5]

Signaling Pathways and Experimental Workflows

ENO1-Mediated Signaling

ENO1 is implicated in several oncogenic signaling pathways, including the PI3K/AKT pathway. Activation of this pathway by ENO1 can promote glycolysis, cell proliferation, and survival.[1]

ENO1_PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ENO1_surface Surface ENO1 HGFR HGFR ENO1_surface->HGFR interacts with PI3K PI3K HGFR->PI3K activates AKT AKT PI3K->AKT activates GSK3b GSK3β (Inactive) AKT->GSK3b inhibits Glycolysis Increased Glycolysis AKT->Glycolysis Proliferation Cell Proliferation AKT->Proliferation

Caption: ENO1 interaction with HGFR activates the PI3K/AKT pathway.

Logical Workflow: The Collateral Lethality Strategy

The concept of collateral lethality provides a therapeutic window for targeting cancer cells with specific genetic deletions.

Collateral_Lethality cluster_Normal_Cell Normal Cell (ENO1+/+) cluster_Cancer_Cell Cancer Cell (ENO1-/-) Normal_ENO1 ENO1 Normal_Glycolysis Glycolysis Normal_ENO1->Normal_Glycolysis Normal_ENO1->Normal_Glycolysis compensates Normal_ENO2 ENO2 Normal_ENO2->Normal_Glycolysis Normal_Survival Cell Survival Normal_Glycolysis->Normal_Survival Normal_Inhibitor ENO2 Inhibitor (e.g., POMHEX) Normal_Inhibitor->Normal_ENO2 inhibits Cancer_ENO1 ENO1 (Deleted) Cancer_ENO2 ENO2 Cancer_Glycolysis Glycolysis Blocked Cancer_ENO2->Cancer_Glycolysis Cancer_Death Cell Death Cancer_Glycolysis->Cancer_Death Cancer_Inhibitor ENO2 Inhibitor (e.g., POMHEX) Cancer_Inhibitor->Cancer_ENO2 inhibits

Caption: Collateral lethality in ENO1-deleted cancer cells.

Experimental Workflow: Enolase Inhibitor Screening

A typical colorimetric assay is used to screen for enolase inhibitors.

Inhibitor_Screening_Workflow start Start prep_inhibitor Prepare 2X Inhibitor Solution start->prep_inhibitor add_inhibitor Add 50 µL Inhibitor to Well prep_inhibitor->add_inhibitor prep_enzyme Dilute Enolase Enzyme (1:50) add_enzyme Add 5 µL Enzyme to Well prep_enzyme->add_enzyme add_inhibitor->add_enzyme incubate Incubate 5 min at 25°C add_enzyme->incubate prep_substrate Prepare Substrate Solution Mix incubate->prep_substrate add_substrate Add 45 µL Substrate Solution to Well prep_substrate->add_substrate measure Measure OD 570 nm (Kinetic Mode) add_substrate->measure calculate Calculate Slope and % Inhibition measure->calculate end End calculate->end

Caption: Workflow for an enolase inhibitor screening assay.

Experimental Protocols

Enolase Activity Assay (NADH-Coupled)

This protocol is adapted from Satani et al. (2016) and is used to measure enolase enzymatic activity.

  • Principle: The formation of phosphoenolpyruvate (PEP) from 2-phosphoglycerate (2-PGA) is coupled to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase. The decrease in NADH is measured spectrophotometrically at 340 nm.

  • Reagents:

    • Assay Buffer: 50 mM Imidazole-HCl (pH 7.0), 150 mM KCl, 2 mM MgSO₄.

    • Enzyme: Purified recombinant ENO1 or ENO2.

    • Substrate: 2-phosphoglycerate (2-PGA).

    • Coupling Enzymes: Pyruvate kinase (PK), Lactate dehydrogenase (LDH).

    • Cofactors: ADP, NADH.

    • Test Compound: ENOblock, SF2312, or other inhibitors.

  • Procedure:

    • Prepare a reaction mixture in a 96-well plate containing Assay Buffer, ADP, NADH, PK, and LDH.

    • Add the test compound (inhibitor) at various concentrations.

    • Add the enolase enzyme to the wells and incubate briefly.

    • Initiate the reaction by adding the substrate, 2-PGA.

    • Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes.

    • The rate of NADH oxidation is proportional to the enolase activity.

Cell Viability and Proliferation Assay (Crystal Violet)

This protocol is used to assess the effect of inhibitors on cell proliferation and is adapted from Satani et al. (2016).

  • Principle: Crystal violet is a dye that stains the DNA of adherent cells. The amount of dye retained is proportional to the number of viable cells.

  • Cell Lines: D423 (ENO1-deleted glioma), D423 ENO1 (isogenic rescued control), LN319 (ENO1-wildtype glioma).

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of the test inhibitor (e.g., ENOblock, POMHEX, SF2312) for the desired duration (e.g., 3-7 days).

    • Wash the cells with PBS to remove dead cells.

    • Fix the remaining adherent cells with 10% formalin for 15 minutes.

    • Stain the fixed cells with 0.05% crystal violet solution for 20 minutes.

    • Thoroughly wash the plates with water to remove excess stain and allow them to dry.

    • Extract the dye from the cells using 10% acetic acid.

    • Measure the absorbance of the extracted dye at 595 nm using a plate reader.

In Vivo Orthotopic Glioma Model

This protocol, described in studies of POMHEX, is used to evaluate the anti-tumor efficacy of inhibitors in an animal model.[5]

  • Principle: Human glioma cells are implanted into the brains of immunodeficient mice to establish intracranial tumors. The effect of drug treatment on tumor growth is monitored over time.

  • Animal Model: Immunocompromised mice (e.g., SCID mice).

  • Cell Line: D423 (ENO1-deleted glioma cells), often engineered to express a reporter like luciferase for imaging.

  • Procedure:

    • Stereotactically implant human glioma cells into the striatum of the mice brains.

    • Allow tumors to establish, typically monitored by bioluminescence imaging (BLI) or Magnetic Resonance Imaging (MRI).

    • Once tumors are established, randomize mice into treatment and control (vehicle) groups.

    • Administer the test compound (e.g., POMHEX) via the appropriate route (e.g., intraperitoneal injection) according to the dosing schedule.

    • Monitor tumor growth regularly using BLI or MRI.

    • Monitor animal weight and overall health as indicators of toxicity.

    • At the end of the study, tumors can be excised for histological or molecular analysis.

Conclusion

The independent verification of a drug's mechanism of action is critical in preclinical development. The case of ENOblock serves as a crucial reminder of this principle. While initially reported as a direct enolase inhibitor, subsequent rigorous studies have demonstrated that its anti-cancer effects are likely independent of enolase inhibition.[7][8] In contrast, compounds like SF2312 and the prodrug POMHEX have been validated as potent and selective enolase inhibitors with significant preclinical efficacy, particularly in the context of ENO1-deleted cancers.[5][12] For researchers in the field, focusing on these validated alternatives offers a more promising and mechanistically clear path toward developing novel cancer therapies targeting the glycolytic pathway.

References

A Researcher's Guide to Control Experiments for Small Molecule Inhibitors: Featuring AP-III-a4 Hydrochloride (ENOblock) and a Framework for TrkA Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of essential control experiments for characterizing small molecule inhibitors. It addresses the established role of AP-III-a4 hydrochloride, also known as ENOblock, as an enolase inhibitor and offers a comparative framework for studying novel compounds.

Important Note on this compound's Mechanism of Action: Current scientific literature widely identifies AP-III-a4 (ENOblock) as a non-substrate analogue inhibitor of the glycolytic enzyme enolase.[1][2][3][4] It has been studied for its potential in cancer and diabetes research.[1][2] Notably, there is no substantive evidence in the reviewed literature to classify this compound as a Tropomyosin receptor kinase A (TrkA) antagonist. One study has even suggested that its biological effects may be independent of direct enolase enzymatic inhibition, though a definitive alternative target has not been established.[5]

Therefore, this guide is structured into two main sections. The first section details the control experiments and comparisons relevant to AP-III-a4 as an enolase inhibitor . The second section provides a foundational guide for researchers interested in studying a generic TrkA receptor antagonist , addressing the initial query's topic of interest.

Section 1: Characterizing this compound as an Enolase Inhibitor

Enolase is a key enzyme in the glycolytic pathway, catalyzing the conversion of 2-phospho-D-glycerate to phosphoenolpyruvate. AP-III-a4 has been reported to bind directly to enolase and inhibit its activity, leading to downstream effects on cell viability, migration, and metabolism.[2]

Quantitative Performance Data for AP-III-a4

The following table summarizes key performance metrics for AP-III-a4 (ENOblock) based on published data.

ParameterValueCell Line / SystemReference
IC50 (Enolase Inhibition) 0.576 µMIn vitro enzyme assay[2]
Effective Concentration 0.625 µMInhibition of cancer cell invasion[2]
Effective Concentration 0-10 µMDose-dependent inhibition of cell viability[2]
Effective Concentration 10 µMInduction of glucose uptake[2]
Control Experiments for Studying AP-III-a4

Proper controls are critical to validate the on-target effects of AP-III-a4 and rule out confounding variables.

Control TypePurposeExample(s)
Positive Control To confirm that the experimental system can produce the expected inhibitory effect.Sodium Fluoride (NaF): A well-characterized, direct inhibitor of enolase.
Negative Control To establish a baseline and control for effects of the solvent.Vehicle Control: The solvent used to dissolve AP-III-a4 (e.g., DMSO) at the same final concentration.
Specificity Control To ensure the observed effects are due to inhibition of the target (enolase) and not other enzymes.Activity assays for other glycolytic enzymes: (e.g., lactate dehydrogenase, hexokinase) to check for off-target inhibition.
Cellular Phenotype Control To confirm that the observed cellular effects are consistent with target engagement.Rescue Experiment: Overexpression of enolase to see if it reverses the phenotypic effects of AP-III-a4.
Experimental Protocols

This assay measures the enzymatic activity of purified enolase by monitoring the increase in absorbance at 240 nm, which corresponds to the formation of the product, phosphoenolpyruvate (PEP).

  • Reagents: Purified enolase, 2-phospho-D-glycerate (substrate), reaction buffer (e.g., 50 mM Imidazole-HCl, pH 6.8, with 2.0 mM MgSO4 and 400 mM KCl), AP-III-a4, and a positive control inhibitor (e.g., NaF).

  • Procedure:

    • Pre-incubate purified enolase with various concentrations of AP-III-a4 or control compounds in the reaction buffer at 37°C.

    • Initiate the reaction by adding the substrate, 2-phospho-D-glycerate.

    • Immediately measure the change in absorbance at 240 nm over time using a spectrophotometer.

    • Calculate the rate of reaction and determine the IC50 value for AP-III-a4.

This assay assesses the effect of AP-III-a4 on cell proliferation and cytotoxicity.

  • Reagents: Cell line of interest (e.g., HCT116), complete culture medium, AP-III-a4, vehicle control, and a positive control for cell death (e.g., staurosporine). MTS or MTT reagent.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of AP-III-a4 or controls for a specified period (e.g., 24, 48, 72 hours).

    • Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

    • Normalize the results to the vehicle-treated control wells and plot a dose-response curve.

AP-III-a4 has been shown to decrease the expression of AKT and Bcl-xL.[2] Western blotting can validate these downstream effects.

  • Reagents: Cell line, lysis buffer, primary antibodies (anti-Akt, anti-Bcl-xL, anti-GAPDH/β-actin as a loading control), secondary antibody.

  • Procedure:

    • Treat cells with AP-III-a4 or vehicle control for the desired time.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Visualizing Pathways and Workflows

Glycolysis_Inhibition Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP G3P Glyceraldehyde-3-P F16BP->G3P BPG13 1,3-Bisphosphoglycerate G3P->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 Enolase Enolase PG2->Enolase PEP Phosphoenolpyruvate Pyruvate Pyruvate PEP->Pyruvate Enolase->PEP APIIIa4 AP-III-a4 APIIIa4->Enolase Inhibits

Caption: Glycolytic pathway showing inhibition of Enolase by AP-III-a4.

Enolase_Inhibitor_Workflow cluster_invitro In Vitro Validation cluster_incellulo In Cellulo Characterization enz_assay Enzyme Activity Assay (IC50 Determination) spec_assay Specificity Assays (vs. other enzymes) enz_assay->spec_assay viability Cell Viability Assay spec_assay->viability migration Migration / Invasion Assay viability->migration western Western Blot (Downstream Targets) viability->western start Test Compound (AP-III-a4) start->enz_assay

Caption: Experimental workflow for characterizing an enolase inhibitor.

Section 2: A Guide to Control Experiments for a TrkA Receptor Antagonist

While AP-III-a4 is not a TrkA antagonist, researchers developing or studying such molecules must employ a distinct set of controls. TrkA is a receptor tyrosine kinase that, upon binding its ligand Nerve Growth Factor (NGF), activates downstream signaling pathways involved in neuronal survival, differentiation, and pain.

Control Experiments for a TrkA Antagonist
Control TypePurposeExample(s)
Positive Control To validate the assay's ability to detect TrkA inhibition.Known Trk Inhibitors: Pan-Trk inhibitors (e.g., Entrectinib, Larotrectinib) or selective TrkA inhibitors (e.g., AR786).
Negative Control To establish a baseline and control for vehicle effects.Vehicle Control (e.g., DMSO): At the same final concentration as the test compound.
Specificity Control To ensure the inhibitor is selective for TrkA over other related kinases.Kinase Panel Screening: Test against other Trk family members (TrkB, TrkC) and a broad panel of other tyrosine kinases.
Ligand-Dependency Control To confirm the antagonist blocks ligand-induced signaling.Compare antagonist effect in the presence vs. absence of NGF. The effect should be most pronounced in the presence of the ligand.
Functional Antagonist Control To confirm the mechanism of antagonism.Anti-NGF Antibody: An antibody that sequesters NGF, preventing it from binding to TrkA, serves as a different mechanism for pathway inhibition.
Experimental Protocols

This assay directly measures the ability of a compound to inhibit the kinase activity of TrkA.

  • Reagents: Recombinant TrkA kinase domain, a suitable substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr)), ATP, test compound, and a known TrkA inhibitor.

  • Procedure:

    • In a multi-well plate, combine the TrkA enzyme, substrate, and various concentrations of the test compound or controls.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specific time at 30°C.

    • Stop the reaction and quantify substrate phosphorylation using a suitable method (e.g., ELISA-based with an anti-phosphotyrosine antibody, or radiometric assay).

    • Calculate IC50 values.

This cellular assay determines if the antagonist can block NGF-induced autophosphorylation of TrkA and downstream signaling.

  • Reagents: NGF-responsive cell line (e.g., PC12, TF1), serum-free media, NGF, test compound, lysis buffer, primary antibodies (anti-phospho-TrkA, anti-total-TrkA, anti-phospho-ERK, anti-total-ERK).

  • Procedure:

    • Serum-starve cells to reduce basal kinase activity.

    • Pre-treat cells with the TrkA antagonist or vehicle for 1-2 hours.

    • Stimulate the cells with NGF for a short period (e.g., 5-15 minutes).

    • Immediately lyse the cells and perform a Western blot as described previously, probing for phosphorylated and total levels of TrkA and downstream proteins like ERK or Akt.

This functional assay measures the antagonist's ability to inhibit the pro-proliferative signal of NGF.

  • Reagents: An NGF-dependent cell line like TF1, appropriate culture medium, NGF, test compound.

  • Procedure:

    • Plate TF1 cells in a 96-well plate in a low-serum medium.

    • Add the test compound at various concentrations.

    • Add a fixed, sub-maximal concentration of NGF to stimulate proliferation.

    • Incubate for 48-72 hours.

    • Measure cell proliferation using an MTS, MTT, or cell counting assay.[5]

Visualizing TrkA Pathways and Controls

TrkA_Signaling_Pathway NGF NGF Ligand TrkA TrkA Receptor NGF->TrkA pTrkA p-TrkA (Dimerization & Autophosphorylation) TrkA->pTrkA Activates Antagonist TrkA Antagonist Antagonist->TrkA Blocks PI3K PI3K / Akt Pathway pTrkA->PI3K RAS RAS / MAPK Pathway pTrkA->RAS PLC PLCγ Pathway pTrkA->PLC Survival Neuronal Survival PI3K->Survival Pain Pain Signaling RAS->Pain

Caption: NGF-TrkA signaling pathway and the site of antagonist action.

TrkA_Antagonist_Controls cluster_validation Experimental Validation cluster_controls Essential Controls Test Test Compound (Hypothetical TrkA Antagonist) Assay Cellular Assay (e.g., p-TrkA Western Blot) Test->Assay PC Positive Control (Known TrkA Inhibitor) PC->Assay NC Negative Control (Vehicle) NC->Assay SC Specificity Control (vs. TrkB/C) SC->Assay LC Ligand Control (+/- NGF) LC->Assay

Caption: Logical relationship of controls for a TrkA antagonist study.

References

Assessing the Specificity of AP-III-a4 Hydrochloride for Enolase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AP-III-a4 hydrochloride (also known as ENOblock), a reported modulator of the enzyme enolase, with other known enolase inhibitors. We delve into the critical and debated aspects of its specificity, present available experimental data for comparison, and provide detailed experimental protocols for independent assessment.

Executive Summary

This compound was initially identified as a direct inhibitor of enolase, a key glycolytic enzyme.[1] However, a significant body of evidence now challenges this claim, suggesting that its biological effects may stem from modulating the non-glycolytic, or "moonlighting," functions of enolase rather than direct enzymatic inhibition. This guide aims to provide a clear and objective overview of the current understanding of this compound's specificity for enolase, placing it in the context of other well-characterized enolase inhibitors.

The Enolase Target: A Key Player in Metabolism and Beyond

Enolase is a crucial metalloenzyme that catalyzes the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP) in the penultimate step of glycolysis.[2] In mammals, three isoforms of enolase exist, encoded by different genes:

  • ENO1 (alpha-enolase): Ubiquitously expressed in most adult tissues.[2]

  • ENO2 (gamma-enolase): Primarily found in neurons and neuroendocrine tissues.[2]

  • ENO3 (beta-enolase): Predominantly expressed in muscle tissue.[2]

Beyond their role in glycolysis, enolase isoforms are known to be "moonlighting" proteins, participating in a variety of other cellular processes depending on their subcellular localization.[3][4] These non-glycolytic functions include roles in transcription regulation, cell surface plasminogen binding, and hypoxia tolerance.[3][4]

This compound (ENOblock): A Controversial Inhibitor

This compound was first reported as a non-substrate analogue inhibitor of enolase with an IC50 of 0.576 µM.[1] It was suggested to bind directly to enolase and inhibit its activity.[1]

However, a 2016 study by Satani et al. presented compelling evidence that this compound does not directly inhibit the enzymatic activity of purified enolase in vitro. Their research suggested that the previously observed inhibitory effects might be due to interference with the spectrophotometric assay used.

More recent studies propose an alternative mechanism of action. It is now suggested that this compound modulates the "moonlighting" functions of enolase.[5] For instance, it has been shown to induce the nuclear translocation of enolase, where it can act as a transcriptional repressor.[5] This proposed mechanism would mean that the "specificity" of this compound is not for the catalytic site of enolase but for protein-protein interactions or cellular localization processes involving enolase.

Comparative Analysis with Other Enolase Inhibitors

To provide a clear comparison, the following table summarizes the available data on the inhibitory activity and specificity of this compound and other known enolase inhibitors.

InhibitorTarget(s)Reported IC50 / KiIsoform SpecificityMechanism of Action
This compound (ENOblock) Enolase (proposed)0.576 µM (disputed)[1]Not clearly defined for enzymatic inhibition. Effects on moonlighting functions may be isoform-dependent.Direct enzymatic inhibition is contested. Proposed to modulate non-glycolytic "moonlighting" functions.[5]
HEX Enolase (ENO1, ENO2)Ki: 269.4 nM (ENO1), 74.4 nM (ENO2)[6]Approximately 4-fold more selective for ENO2 over ENO1.[7]Competitive inhibitor, binds to the active site.[7]
SF2312 Pan-enolase inhibitorHigh potency[8]Pan-inhibitor, targets multiple enolase isoforms.Binds to the active site in a manner similar to phosphonoacetohydroxamate.[8]
Phosphonoacetohydroxamate (PhAH) Pan-enolase inhibitorPicomolar affinity[6]Pan-inhibitor, targets multiple enolase isoforms.Transition-state analogue, binds to the active site.[6]

Experimental Protocols

To facilitate independent assessment of enolase inhibitors, detailed protocols for key experiments are provided below.

Enolase Activity Assay (NADH-Coupled Method)

This is a continuous spectrophotometric assay that measures the decrease in NADH concentration.

Principle: The conversion of 2-PG to PEP by enolase is coupled to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) reactions. The oxidation of NADH to NAD+ by LDH is monitored by the decrease in absorbance at 340 nm.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgSO4, 150 mM KCl

  • 2-Phosphoglycerate (2-PG) solution (100 mM)

  • Adenosine 5'-diphosphate (ADP) solution (100 mM)

  • NADH solution (10 mM)

  • Pyruvate Kinase (PK) solution (e.g., 1000 units/mL)

  • Lactate Dehydrogenase (LDH) solution (e.g., 1000 units/mL)

  • Purified enolase isoform (ENO1, ENO2, or ENO3)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing:

    • Assay Buffer

    • 2 mM ADP

    • 0.2 mM NADH

    • Sufficient units of PK and LDH

    • Desired concentration of the test inhibitor (or vehicle control)

  • Add the purified enolase isoform to the reaction mixture and incubate for a pre-determined time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding 2-PG to a final concentration of 2 mM.

  • Immediately measure the decrease in absorbance at 340 nm over time using a plate reader.

  • Calculate the rate of reaction (slope of the linear portion of the absorbance curve).

  • Determine the percent inhibition by comparing the rate of the inhibitor-treated reaction to the vehicle control.

  • Calculate the IC50 value by plotting percent inhibition against a range of inhibitor concentrations.

Assessing Isoform Specificity

To determine the specificity of an inhibitor for different enolase isoforms, the enolase activity assay described above should be performed separately with each purified isoform (ENO1, ENO2, and ENO3). The IC50 values obtained for each isoform can then be compared to determine the inhibitor's selectivity.

Visualizing Key Concepts

To aid in the understanding of the concepts discussed, the following diagrams have been generated.

Glycolytic_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP G3P_DHAP Glyceraldehyde-3-phosphate & Dihydroxyacetone phosphate F16BP->G3P_DHAP BPG13 1,3-Bisphosphoglycerate G3P_DHAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 Enolase Enolase (Target of Inhibition) PG2->Enolase PEP Phosphoenolpyruvate Pyruvate Pyruvate PEP->Pyruvate Enolase->PEP Catalyzes Inhibitor Enolase Inhibitors Inhibitor->Enolase Inhibits

Caption: The Glycolytic Pathway Highlighting Enolase as a Target.

Experimental_Workflow cluster_prep Preparation cluster_assay Enolase Activity Assay cluster_analysis Data Analysis Inhibitor Prepare Inhibitor Stock (e.g., AP-III-a4) Assay Perform NADH-Coupled Assay for each isoform Inhibitor->Assay Enzyme Purify Enolase Isoforms (ENO1, ENO2, ENO3) Enzyme->Assay Reagents Prepare Assay Reagents (Buffer, Substrates, etc.) Reagents->Assay Data Measure Absorbance Change (340 nm) Assay->Data IC50 Calculate IC50 Values for each isoform Data->IC50 Specificity Determine Isoform Specificity (Compare IC50s) IC50->Specificity

Caption: Workflow for Assessing Enolase Inhibitor Specificity.

Enolase_Functions cluster_glycolytic Glycolytic Function (Cytoplasm) cluster_moonlighting Moonlighting Functions Enolase Enolase Protein Catalysis Catalysis of 2-PG to PEP Enolase->Catalysis Transcription Transcriptional Regulation (Nucleus) Enolase->Transcription Plasminogen Plasminogen Binding (Cell Surface) Enolase->Plasminogen HEX_SF2312 HEX, SF2312 (Direct Inhibition) HEX_SF2312->Catalysis Inhibits APIIIa4 AP-III-a4 (ENOblock) (Modulation) APIIIa4->Transcription Modulates APIIIa4->Plasminogen Modulates

Caption: Dual Roles of Enolase and Proposed Inhibitor Mechanisms.

Conclusion

The specificity of this compound for enolase is a complex and debated topic. While initially presented as a direct enzymatic inhibitor, current evidence strongly suggests a more nuanced mechanism involving the modulation of enolase's non-glycolytic "moonlighting" functions. This is in contrast to other inhibitors like HEX and SF2312, which act as classical competitive inhibitors of enolase's catalytic activity with varying degrees of isoform specificity.

For researchers investigating the biological roles of enolase or developing novel inhibitors, it is crucial to consider these different mechanisms of action. The experimental protocols provided in this guide offer a framework for independently assessing the specificity and mechanism of action of this compound and other potential enolase modulators. A thorough understanding of a compound's true molecular target and mechanism is paramount for its successful development as a research tool or therapeutic agent.

References

Unraveling the Science: A Comparative Guide to AP-III-a4 Hydrochloride and Other Enolase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AP-III-a4 hydrochloride (also known as ENOblock) with alternative enolase inhibitors. Supported by experimental data, this document aims to facilitate informed decisions in research applications ranging from oncology to metabolic disorders.

This compound has emerged as a significant tool in cancer and diabetes research due to its role as a non-substrate analog inhibitor of enolase, a key enzyme in the glycolytic pathway.[1] This guide delves into the published findings on this compound, presenting its performance alongside other notable enolase inhibitors such as SF2312 and phosphonoacetohydroxamate (PhAH).

Comparative Efficacy of Enolase Inhibitors

The inhibitory potential of AP-III-a4 and its counterparts is a critical factor in their application. The half-maximal inhibitory concentration (IC50) provides a quantitative measure of their efficacy.

InhibitorTargetIC50Cell Line/SourceReference
AP-III-a4 (ENOblock) Enolase0.576 µMNot specified[1][2]
SF2312 Human recombinant ENO137.9 nMRecombinant Protein[3]
Human recombinant ENO242.5 nMRecombinant Protein[3]
Enolase in D423 cell lysate~10-50 nMHuman glioma cells[4]
(3S)-MethylSF2312 ENO1 and ENO2~10 nMHuman cancer cell lysates[5]
(3R)-MethylSF2312 ENO1 and ENO2~15 µMHuman cancer cell lysates[5]
Phosphonoacetohydroxamate (PhAH) EnolasenM rangeVarious sources[4]
HEX ENO1232 nM (Ki)Recombinant Protein[6]
ENO264 nM (Ki)Recombinant Protein[6]
POMHEX ENO2 (in cells)~30 nMD423 glioma cells[6]

In Vitro Effects on Cancer Cell Lines

AP-III-a4 has demonstrated significant anti-cancer properties in vitro. Studies have shown that it can inhibit the viability of HCT116 colon cancer cells in a dose-dependent manner.[1] Furthermore, at concentrations between 0 and 10 µM, it has been observed to inhibit cancer cell migration and invasion, as well as induce apoptosis.[1] A notable finding is the increased efficacy of AP-III-a4 in inducing cell death in HCT116 cells under hypoxic conditions compared to normoxia.[1]

Comparatively, SF2312 has shown potent and selective toxicity towards ENO1-deleted glioma cells.[3][4] Treatment of ENO1-deleted D423 glioma cells with SF2312 for two weeks resulted in the inhibition of proliferation at low micromolar concentrations, a selective effect not observed in ENO1-rescued cells until concentrations exceeded 200 µM.[3][4]

Impact on Cellular Metabolism

As an enolase inhibitor, AP-III-a4 directly impacts cellular metabolism. At a concentration of 10 µM, it has been shown to induce glucose uptake and inhibit the expression of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis, in hepatocytes and kidney cells.[1]

Similarly, SF2312 has been demonstrated to inhibit glycolysis in intact glioma cells.[4] Isotope tracing experiments using 13C-labeled glucose revealed an accumulation of metabolites upstream of the enolase reaction and a depletion of downstream metabolites upon treatment with SF2312.[4]

Signaling Pathways and Mechanism of Action

AP-III-a4 directly binds to enolase, inhibiting its catalytic activity.[1] Downstream of this inhibition, a decrease in the expression of AKT and Bcl-Xl, which are negative regulators of apoptosis, has been observed.[1] This suggests a mechanism by which enolase inhibition by AP-III-a4 can lead to programmed cell death in cancer cells.

The primary mechanism of action for all the compared compounds is the inhibition of enolase, a crucial enzyme in the penultimate step of glycolysis, which catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP).[4][5] By blocking this step, these inhibitors disrupt the energy production of highly glycolytic cells, such as many cancer cells.

G cluster_glycolysis Glycolytic Pathway cluster_inhibition Inhibition cluster_downstream Downstream Effects Glucose Glucose 2-PGA 2-PGA Glucose->2-PGA Multiple Steps PEP PEP 2-PGA->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate AP-III-a4 AP-III-a4 Enolase Enolase AP-III-a4->Enolase Inhibits Enolase_Inhibition Enolase Inhibition AKT_BclXl AKT & Bcl-Xl Enolase_Inhibition->AKT_BclXl Leads to decreased expression Apoptosis Apoptosis AKT_BclXl->Apoptosis Inhibition of apoptosis is reduced

AP-III-a4 Mechanism of Action

Experimental Protocols

To facilitate the replication of published findings, detailed methodologies for key experiments are provided below.

Cell Invasion Assay (Transwell Assay)

This protocol is a generalized procedure based on common practices for assessing cancer cell invasion.

Materials:

  • 24-well transwell inserts (8.0 µm pore size)

  • Extracellular matrix (ECM) gel (e.g., Matrigel®)

  • Serum-free cell culture medium

  • Cell culture medium with 10% Fetal Bovine Serum (FBS) as a chemoattractant

  • Cells to be tested (e.g., HT-1080 as a positive control, NIH3T3 as a negative control)

  • Fixation solution (e.g., 5% glutaraldehyde or 100% methanol)

  • Staining solution (e.g., 1% crystal violet or Toluidine Blue)

  • Cotton swabs

Procedure:

  • Coating the Inserts:

    • Thaw ECM gel overnight at 4°C.

    • Dilute the ECM gel with ice-cold, serum-free medium to the desired concentration (e.g., 1 mg/ml).

    • Add a thin layer of the diluted ECM gel to the upper compartment of the transwell inserts.

    • Incubate at 37°C for at least 2 hours to allow for solidification.[7]

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Harvest and resuspend the cells in serum-free medium at a predetermined concentration (e.g., 5 x 10^4 to 2 x 10^5 cells/well).[7]

    • Add the cell suspension to the upper chamber of the coated inserts.

  • Incubation:

    • Add medium containing 10% FBS to the lower chamber of the wells to act as a chemoattractant.

    • Incubate the plate at 37°C in a humidified incubator for 16-48 hours.[7]

  • Fixation and Staining:

    • After incubation, carefully remove the non-invading cells and the ECM gel from the upper surface of the insert membrane with a cotton swab.

    • Fix the cells that have invaded to the lower surface of the membrane with a suitable fixative for 10-20 minutes.

    • Stain the fixed cells with a staining solution for 20 minutes.

  • Quantification:

    • Gently wash the inserts to remove excess stain.

    • Allow the inserts to air dry.

    • Count the number of stained, invaded cells on the lower side of the membrane using a microscope.

G Start Start Coat_Insert Coat Transwell insert with ECM gel Start->Coat_Insert Seed_Cells Seed cells in serum-free medium in upper chamber Coat_Insert->Seed_Cells Add_Chemoattractant Add medium with chemoattractant to lower chamber Seed_Cells->Add_Chemoattractant Incubate Incubate for 16-48 hours Add_Chemoattractant->Incubate Remove_Non-invading_Cells Remove non-invading cells from upper surface Incubate->Remove_Non-invading_Cells Fix_and_Stain Fix and stain invading cells on lower surface Remove_Non-invading_Cells->Fix_and_Stain Quantify Count invading cells Fix_and_Stain->Quantify End End Quantify->End

Cell Invasion Assay Workflow
Glucose Uptake Assay

This protocol outlines a common method for measuring cellular glucose uptake using a radiolabeled glucose analog.

Materials:

  • 12-well cell culture plates

  • Differentiated cells (e.g., 3T3-L1 adipocytes)

  • Serum-free DMEM

  • Krebs-Ringer-Phosphate (KRP) buffer

  • 0.1% SDS solution

  • Radioactive cocktail (e.g., containing 2-deoxy-D-[3H]-glucose)

  • Scintillation fluid and counter

  • Test compounds (e.g., AP-III-a4, insulin as a positive control)

Procedure:

  • Cell Preparation:

    • Plate and differentiate cells in 12-well plates.

    • Serum starve the cells for 2 hours in serum-free DMEM.

  • Treatment:

    • Remove the serum-free medium and add basal medium, insulin, or the test compound (AP-III-a4) to the respective wells.

    • Incubate at 37°C for 30 minutes.

  • Glucose Uptake:

    • Remove the treatment media and wash the cells with KRP buffer.

    • Add the radioactive cocktail to each well and incubate for 5 minutes in a CO2 incubator.

  • Cell Lysis and Measurement:

    • Discard the radioactive cocktail and wash the cells twice with ice-cold KRP buffer.

    • Lyse the cells by adding 0.1% SDS to each well.

    • Transfer the cell lysate to scintillation vials containing scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter to determine the rate of glucose uptake.

G Start Start Serum_Starve Serum starve cells Start->Serum_Starve Treat_Cells Treat cells with test compounds Serum_Starve->Treat_Cells Add_Radioactive_Glucose Add radioactive glucose analog Treat_Cells->Add_Radioactive_Glucose Incubate_Uptake Incubate for glucose uptake Add_Radioactive_Glucose->Incubate_Uptake Wash_Cells Wash cells to remove unincorporated label Incubate_Uptake->Wash_Cells Lyse_Cells Lyse cells Wash_Cells->Lyse_Cells Measure_Radioactivity Measure radioactivity Lyse_Cells->Measure_Radioactivity End End Measure_Radioactivity->End

Glucose Uptake Assay Workflow

References

Safety Operating Guide

Proper Disposal Procedures for AP-III-a4 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper management and disposal of laboratory chemicals are critical for ensuring the safety of personnel and protecting the environment. For novel or less common compounds like AP-III-a4 hydrochloride, where specific disposal information may be limited, a cautious approach is essential. This guide outlines the essential steps and logistical considerations for the safe handling and disposal of this compound, empowering laboratory professionals to manage this research chemical responsibly.

Chemical and Physical Properties of this compound

A clear understanding of a chemical's properties is fundamental to its safe handling and disposal. The following table summarizes the available data for this compound.

PropertyValueSource(s)
Chemical Name This compound (also known as ENOblock)[1][2][3]
CAS Number 2070014-95-6[1][3][4]
Molecular Formula C₃₁H₄₄ClFN₈O₃[1][3][4]
Molecular Weight 631.18 g/mol [1][3]
Appearance White to off-white solid[2][3]
Solubility Soluble in DMSO (≥ 53 mg/mL), Ethanol (20 mg/mL), and Water (12.5 mg/mL)[2][3][5]
Storage Powder: 2 years at -20°C. In DMSO: 6 months at -80°C.[1]

Standard Operating Procedure for the Disposal of this compound

In the absence of specific degradation or neutralization protocols, this compound and any materials contaminated with it must be disposed of as hazardous chemical waste.

Step 1: Waste Identification and Segregation
  • Designate as Hazardous Waste: All unused or unwanted this compound, including expired stock, off-specification batches, and residual amounts, must be treated as hazardous waste.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. It is best practice to collect different types of chemical waste in separate, dedicated containers to prevent unintended reactions.[6]

Step 2: Proper Waste Containment
  • Select a Compatible Container: Use a chemically resistant container with a secure, screw-top lid for collecting this compound waste. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be in good condition, free of leaks or cracks.[7]

  • Avoid Overfilling: Fill the waste container to no more than 90% of its capacity to allow for expansion and prevent spills.[8]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[7][8]

Step 3: Accurate Waste Labeling

Proper labeling is a critical step to ensure the safety of all personnel handling the waste.

  • Use a Hazardous Waste Tag: As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's EHS department to the container.[9]

  • Complete All Information: The label must be filled out completely and legibly.[7] This includes:

    • The words "Hazardous Waste."[6][7]

    • The full chemical name: "this compound." Do not use abbreviations or chemical formulas.[7][8]

    • The approximate concentration and quantity of the waste.

    • The date of waste generation (the date the first waste was added).[10]

    • The name of the principal investigator and the laboratory location (building and room number).[10]

    • Any associated hazards (e.g., toxic).

Step 4: Safe Storage of Chemical Waste
  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory.[6] This area must be at or near the point of waste generation and under the control of the laboratory personnel.[8]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak or spill.[7]

  • Segregation from Incompatibles: Ensure the stored waste is segregated from incompatible materials, such as strong oxidizing agents, acids, and bases.[6]

Step 5: Arranging for Waste Disposal
  • Request a Pickup: Once the waste container is full or you are ready to have it removed, submit a chemical waste pickup request to your institution's EHS department.[8][10] Follow their specific procedures for requesting a pickup, which may involve an online form or a phone call.

  • Do Not Dispose Down the Drain or in Regular Trash: Under no circumstances should this compound or its solutions be poured down the sink or disposed of in the regular trash.[10][11]

Disposal of Contaminated Materials and Empty Containers

  • Contaminated Labware: Disposable items such as gloves, pipette tips, and paper towels that are contaminated with this compound should be collected in a sealed bag or container, labeled as hazardous waste with the chemical name, and disposed of through the EHS department.[7]

  • Contaminated Glassware: Reusable glassware should be decontaminated. The initial rinsate from cleaning the glassware must be collected as hazardous waste.[11]

  • Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent (such as water or ethanol, given its solubility).[7] The first rinsate must be collected and disposed of as hazardous waste.[7][11] After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for clean lab glass or plastic.[12]

Experimental Protocols

As no specific experimental protocols for the neutralization or deactivation of this compound were found, the primary "protocol" is the institutional hazardous waste disposal procedure outlined above. Adherence to your EHS-mandated protocols is mandatory for safety and compliance.

Disposal Workflow for this compound

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 This compound Disposal Workflow cluster_1 This compound Disposal Workflow start Unused or Contaminated This compound identify_waste Identify as Hazardous Waste start->identify_waste select_container Select Compatible Waste Container identify_waste->select_container label_container Affix and Complete Hazardous Waste Tag select_container->label_container store_waste Store in Designated SAA with Secondary Containment label_container->store_waste request_pickup Submit Waste Pickup Request to EHS store_waste->request_pickup end Proper Disposal by EHS request_pickup->end empty_container Empty AP-III-a4 Hydrochloride Container triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect First Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Original Label triple_rinse->deface_label After Rinsing collect_rinsate->store_waste Add to Waste Container dispose_container Dispose of Container per Institutional Guidelines deface_label->dispose_container

References

Safeguarding Your Research: A Comprehensive Guide to Handling AP-III-a4 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling of AP-III-a4 hydrochloride, a nonsubstrate analogue enolase inhibitor utilized in cancer and diabetes research. Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE and safety measures to mitigate exposure risks.

CategoryRequirementSpecifications
Eye/Face Protection Safety glasses with side-shields or gogglesMust be worn at all times in the laboratory.
Hand Protection Compatible chemical-resistant glovesInspect gloves prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices.
Skin and Body Protection Lab coatShould be worn over personal clothing.
Respiratory Protection Not required under normal conditions of useIf warranted by a risk assessment (e.g., potential for aerosolization of powder), use a dust mask or respirator.
General Hygiene Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.Do not eat, drink, or smoke in laboratory areas.

Operational Plan for Handling and Storage

Proper handling and storage are paramount to maintaining the stability of this compound and ensuring the safety of laboratory personnel.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly.

  • Weighing and Aliquoting: Handle the solid compound in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of any dust particles.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to prevent splashing.

  • Avoidance of Contamination: Use dedicated and clean equipment (spatulas, glassware, etc.) to prevent cross-contamination.

Storage Conditions:

FormStorage TemperatureDuration
Powder-20°C2 years
In DMSO-80°C6 months

Note: For detailed experimental protocols involving this compound, refer to the specific literature accompanying your research objectives.

Disposal Plan

All waste materials contaminated with this compound must be disposed of in accordance with federal, state, and local environmental regulations.

Waste Disposal Steps:

  • Segregation: Collect all solid and liquid waste containing this compound in a designated, sealed, and properly labeled hazardous waste container.

  • Container Labeling: The label should clearly indicate "Hazardous Chemical Waste" and list the contents, including "this compound".

  • Storage of Waste: Store the waste container in a designated, secure area away from incompatible materials.

  • Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and proper disposal of the chemical waste. Do not dispose of this compound down the drain or in the regular trash.

Emergency Procedures: Chemical Spill Workflow

In the event of a chemical spill, immediate and appropriate action is crucial. The following diagram outlines the procedural workflow for managing a spill of this compound.

Spill_Workflow Start Spill Occurs Alert Alert others in the area Start->Alert Evacuate Evacuate the immediate area if necessary Alert->Evacuate Assess Assess the spill size and potential hazard Evacuate->Assess SmallSpill Small Spill? Assess->SmallSpill Contain Contain the spill with absorbent material SmallSpill->Contain Yes LargeSpill Large Spill? SmallSpill->LargeSpill No Cleanup Clean up the spill using appropriate PPE Contain->Cleanup Decontaminate Decontaminate the area Cleanup->Decontaminate Dispose Dispose of contaminated materials as hazardous waste Decontaminate->Dispose End Spill Managed Dispose->End LargeSpill->Assess No, re-assess ContactEHS Contact Environmental Health & Safety (EHS) LargeSpill->ContactEHS Yes FollowEHS Follow EHS instructions ContactEHS->FollowEHS FollowEHS->End

Caption: Workflow for handling a chemical spill of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.